molecular formula C4H8ClOP B3050974 Phospholane, 1-chloro-, 1-oxide CAS No. 30148-59-5

Phospholane, 1-chloro-, 1-oxide

Cat. No.: B3050974
CAS No.: 30148-59-5
M. Wt: 138.53 g/mol
InChI Key: HSTMXYOTKHYYBO-UHFFFAOYSA-N
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Description

Phospholane, 1-chloro-, 1-oxide is a useful research compound. Its molecular formula is C4H8ClOP and its molecular weight is 138.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1λ5-phospholane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClOP/c5-7(6)3-1-2-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMXYOTKHYYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621601
Record name 1-Chloro-1lambda~5~-phospholan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-59-5
Record name 1-Chloro-1lambda~5~-phospholan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Chloro-1-oxophospholane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-1-oxophospholane, a five-membered cyclic phosphonyl chloride. While direct literature on this specific molecule is sparse, this document outlines a plausible synthetic route and predicted characterization data based on established principles of organophosphorus chemistry and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel phospholane derivatives.

Introduction

Phospholane derivatives are a class of organophosphorus compounds that have garnered significant interest in various fields, including medicinal chemistry, catalysis, and materials science. The phosphorus-containing heterocyclic ring imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis. 1-Chloro-1-oxophospholane, as a reactive cyclic phosphonyl chloride, is a precursor to a variety of functionalized phospholane oxides through nucleophilic substitution at the phosphorus center. This reactivity allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential biological activity or catalytic properties.

Synthesis of 1-Chloro-1-oxophospholane

A plausible and efficient method for the synthesis of 1-chloro-1-oxophospholane involves a two-step one-pot reaction starting from 1,4-butanediol and phosphorus trichloride, followed by in-situ oxidation. This approach is analogous to the well-documented synthesis of similar cyclic phosphorus compounds.

Proposed Reaction Scheme

The synthesis can be conceptualized in the following two stages:

  • Cyclization: Reaction of 1,4-butanediol with phosphorus trichloride to form the intermediate 1-chloro-phospholane.

  • Oxidation: Subsequent oxidation of the phosphite intermediate to the corresponding phosphonyl chloride.

G cluster_synthesis Synthesis of 1-Chloro-1-oxophospholane 1,4-Butanediol 1,4-Butanediol Intermediate 1-Chloro-phospholane 1,4-Butanediol->Intermediate + PCl3 PCl3 PCl3 PCl3->Intermediate Final_Product 1-Chloro-1-oxophospholane Intermediate->Final_Product + [O] HCl 2 HCl Oxidizing_Agent Oxidizing Agent (e.g., O2, N2O4) Oxidizing_Agent->Final_Product

Caption: Proposed synthetic pathway for 1-chloro-1-oxophospholane.

Experimental Protocol

Materials:

  • 1,4-Butanediol (anhydrous)

  • Phosphorus trichloride (PCl₃)

  • Dry, inert solvent (e.g., dichloromethane, toluene)

  • Oxidizing agent (e.g., dry oxygen gas, dinitrogen tetroxide)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas is dried in an oven and allowed to cool under a stream of inert gas.

  • Cyclization:

    • A solution of 1,4-butanediol in the dry, inert solvent is charged into the flask.

    • The flask is cooled to 0 °C in an ice bath.

    • Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. The reaction is exothermic and produces hydrogen chloride gas, which should be vented through a suitable trap.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete formation of the 1-chloro-phospholane intermediate.

  • Oxidation:

    • The reaction mixture containing the intermediate is cooled again to 0 °C.

    • A stream of dry oxygen gas is bubbled through the solution, or another suitable oxidizing agent is added cautiously. This step is also exothermic and requires careful temperature control.

    • The oxidation is monitored by a suitable method (e.g., ³¹P NMR) until the starting phosphite signal has disappeared.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 1-chloro-1-oxophospholane as a colorless liquid.

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Cyclization: 1,4-Butanediol + PCl3 (0 °C to RT) A->B C Oxidation (0 °C) B->C D Solvent Removal (Reduced Pressure) C->D E Vacuum Distillation D->E F Pure 1-Chloro-1-oxophospholane E->F

Caption: General experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized 1-chloro-1-oxophospholane can be confirmed using a combination of spectroscopic techniques. The following tables summarize the predicted and expected data based on analogous structures.

Spectroscopic Data
Technique Expected Observations
³¹P NMR A singlet in the range of +40 to +60 ppm.
¹H NMR Two multiplets corresponding to the methylene protons on the phospholane ring. The protons alpha to the phosphorus will be deshielded and show phosphorus-hydrogen coupling.
¹³C NMR Two signals for the two non-equivalent methylene carbons. Both carbons will exhibit coupling to the phosphorus atom.
Mass Spec. Molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
Infrared (IR) Strong absorption band for the P=O stretch (ν P=O) around 1250-1300 cm⁻¹ and a characteristic absorption for the P-Cl stretch (ν P-Cl) around 500-600 cm⁻¹.
Tabulated Predicted Spectroscopic Data

Table 1: Predicted NMR Data (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
³¹P ~ +50s-P
¹H ~ 4.0 - 4.2m--CH₂-P
~ 2.0 - 2.2m--CH₂-CH₂-
¹³C ~ 45 - 50d¹J(P,C) ≈ 90-100-CH₂-P
~ 25 - 30d²J(P,C) ≈ 5-10-CH₂-CH₂-

Table 2: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
140~100[M]⁺ (with ³⁵Cl)
142~33[M]⁺ (with ³⁷Cl)
105Variable[M - Cl]⁺
79Variable[POCl]⁺

Table 3: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 2950MediumC-H stretch
~ 1280StrongP=O stretch
~ 550Medium-StrongP-Cl stretch

Logical Relationships in Characterization

The characterization of 1-chloro-1-oxophospholane involves a logical workflow where each analytical technique provides complementary information to confirm the structure of the target molecule.

G cluster_characterization Characterization Logic Start Synthesized Product P_NMR ³¹P NMR Confirms phosphorus environment Start->P_NMR H_NMR ¹H NMR Shows proton environment and P-H coupling Start->H_NMR C_NMR ¹³C NMR Shows carbon environment and P-C coupling Start->C_NMR MS Mass Spectrometry Confirms molecular weight and Cl presence Start->MS IR Infrared Spectroscopy Confirms P=O and P-Cl bonds Start->IR Conclusion Structure Confirmed: 1-Chloro-1-oxophospholane P_NMR->Conclusion H_NMR->Conclusion C_NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Logical flow of spectroscopic analysis for structural confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 1-chloro-1-oxophospholane. The proposed synthetic route is based on well-established methodologies for analogous compounds and is expected to be a viable approach for obtaining the target molecule. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. The reactivity of the P-Cl bond in 1-chloro-1-oxophospholane opens up numerous possibilities for the development of novel phospholane-based compounds with potential applications in drug discovery and catalysis. Further research is warranted to explore the full potential of this versatile building block.

Technical Guide: 1-Chloro-1-oxophospholane - Properties, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a five-membered phospholane ring. The phosphorus atom is pentavalent, bonded to a chlorine atom, an oxygen atom (phosphoryl group), and two carbon atoms within the ring. This structure imparts significant reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in the preparation of novel phosphonate esters and other phosphorus-containing molecules for applications in drug development and materials science. Its reactivity is centered around the electrophilic phosphorus atom and the labile P-Cl bond.

Predicted Physical and Chemical Properties

The physical and chemical properties of 1-chloro-1-oxophospholane are anticipated to be similar to those of 2-chloro-1,3,2-dioxaphospholane 2-oxide. The data for this analogue is presented below.

Table 1: Predicted Physical Properties of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)
PropertyValue
Molecular Formula C₄H₈ClOP
Molecular Weight 154.53 g/mol
Appearance Colorless to light yellow liquid
Melting Point 12-14 °C[1]
Boiling Point 89-91 °C at 0.8 mmHg[1]
Density ~1.3 - 1.5 g/mL at 25 °C
Refractive Index (n20/D) ~1.45[1]
Table 2: Predicted Spectroscopic Data of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)
SpectroscopyExpected Features
¹H NMR Multiplets corresponding to the protons on the phospholane ring.
¹³C NMR Resonances for the four carbon atoms of the phospholane ring.
³¹P NMR A characteristic singlet in the phosphonate region of the spectrum.
IR Spectroscopy Strong absorption band for the P=O (phosphoryl) group (~1300 cm⁻¹), and a band for the P-Cl bond (~550 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Proposed Synthesis of 1-chloro-1-oxophospholane

A plausible synthetic route to 1-chloro-1-oxophospholane involves a two-step process starting from 1,4-butanediol and phosphorus trichloride, followed by oxidation. This method is adapted from the known synthesis of similar cyclic phosphonyl chlorides.

Step 1: Synthesis of 1-chloro-phospholane

1,4-butanediol is reacted with phosphorus trichloride in an inert solvent (e.g., dichloromethane) to yield the cyclic 1-chloro-phospholane.

Step 2: Oxidation to 1-chloro-1-oxophospholane

The resulting 1-chloro-phospholane is then oxidized to the final product, 1-chloro-1-oxophospholane. This oxidation can be achieved using various oxidizing agents, such as molecular oxygen or a mild oxidant like dinitrogen tetroxide.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis and characterization of 1-chloro-1-oxophospholane.

Synthesis of 1-chloro-phospholane

Materials:

  • 1,4-butanediol

  • Phosphorus trichloride (PCl₃)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of 1,4-butanediol in anhydrous DCM.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Phosphorus trichloride is added dropwise to the stirred solution via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The solvent and any volatile byproducts are removed under reduced pressure to yield crude 1-chloro-phospholane, which can be purified by distillation.

Oxidation to 1-chloro-1-oxophospholane

Materials:

  • 1-chloro-phospholane

  • Dry oxygen gas or other suitable oxidizing agent

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • The crude or purified 1-chloro-phospholane is dissolved in an anhydrous solvent in a reaction vessel.

  • Dry oxygen gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • The progress of the oxidation is monitored by ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting 1-chloro-1-oxophospholane can be purified by vacuum distillation.

Characterization

The structure and purity of the synthesized 1-chloro-1-oxophospholane would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the P=O and P-Cl bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Proposed Synthesis Workflow for 1-chloro-1-oxophospholane

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation cluster_characterization Characterization Butanediol 1,4-Butanediol Reaction1 Reaction in DCM (0-5 °C) Butanediol->Reaction1 PCl3 PCl₃ PCl3->Reaction1 Intermediate 1-chloro-phospholane Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Oxidant Oxidant (e.g., O₂) Oxidant->Reaction2 FinalProduct 1-chloro-1-oxophospholane Reaction2->FinalProduct NMR NMR (¹H, ¹³C, ³¹P) FinalProduct->NMR Analysis IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS

Caption: Proposed two-step synthesis and characterization workflow for 1-chloro-1-oxophospholane.

Reactivity and Potential Applications

The P-Cl bond in 1-chloro-1-oxophospholane is expected to be highly reactive towards nucleophiles. This allows for the facile introduction of a variety of functional groups at the phosphorus center. Reactions with alcohols, amines, and organometallic reagents would lead to the corresponding phosphonate esters, phosphonamides, and phosphine oxides, respectively. This reactivity makes 1-chloro-1-oxophospholane a versatile building block for the synthesis of a diverse range of organophosphorus compounds. These compounds could be investigated for their biological activity in drug discovery programs or for their properties as ligands, catalysts, or flame retardants in materials science.

Safety Information

By analogy with 2-chloro-1,3,2-dioxaphospholane 2-oxide, 1-chloro-1-oxophospholane should be handled with care. It is expected to be corrosive and to react with moisture. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be stored under an inert atmosphere to prevent decomposition.

References

The Enigmatic Activator: A Technical Guide to the Mechanism of 1-Chloro-1-oxophospholane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-oxophospholane is a highly reactive organophosphorus compound with significant potential in modern organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, which is activated by the electron-withdrawing chlorine and oxygen atoms. This technical guide provides an in-depth analysis of the proposed mechanism of action of 1-chloro-1-oxophospholane in organic reactions. While specific literature on this exact molecule is sparse, its reactivity can be confidently inferred from the well-established chemistry of related phosphoryl chlorides and phospholane oxides. This document will detail the fundamental reaction pathways, provide illustrative experimental protocols, and present hypothetical data to guide researchers in its application.

Core Principles of Reactivity

The central feature of 1-chloro-1-oxophospholane's reactivity is the phosphorus-chlorine bond. The phosphorus atom is highly electrophilic due to the inductive effect of the chlorine atom and the phosphoryl oxygen. This makes it a prime target for nucleophilic attack. The general mechanism of action is anticipated to be a nucleophilic substitution at the phosphorus center , proceeding through a trigonal bipyramidal intermediate.

The phospholane ring itself can influence the stereochemical outcome of these reactions, although detailed studies on this specific compound are not yet available. The ring strain and steric hindrance imposed by the five-membered ring can play a role in directing the approach of the incoming nucleophile.

Proposed Mechanism of Action: Nucleophilic Substitution

The predominant mechanism for reactions involving 1-chloro-1-oxophospholane is expected to be a nucleophilic acyl-type substitution. This pathway can be generalized as follows:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic phosphorus atom.

  • Formation of a Trigonal Bipyramidal Intermediate: This attack leads to the formation of a transient, five-coordinate phosphorus intermediate. The geometry of this intermediate is trigonal bipyramidal, with the incoming nucleophile and the leaving group (chloride) ideally occupying the apical positions.

  • Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled, leading to the formation of the substituted phospholane oxide derivative.

This general mechanism is applicable to a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions.

Visualization of the General Mechanism

Nucleophilic_Substitution_at_Phosphorus cluster_reactants Reactants cluster_ts Trigonal Bipyramidal Intermediate cluster_products Products Phospholane 1-Chloro-1-oxophospholane Nucleophile Nucleophile (Nu:) TS [Intermediate] Product Substituted Phospholane Oxide TS->Product - Cl- Chloride Chloride Ion (Cl-)

Caption: Generalized nucleophilic substitution at the phosphorus center of 1-chloro-1-oxophospholane.

Illustrative Reactions and Experimental Protocols

Due to the limited specific data on 1-chloro-1-oxophospholane, the following sections present hypothetical but chemically plausible reactions and protocols based on the known reactivity of similar phosphoryl chlorides.

Reaction with Alcohols: Synthesis of Phospholane Esters

1-Chloro-1-oxophospholane is expected to react readily with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding phospholane esters. These esters are valuable intermediates in the synthesis of various biologically active molecules.

  • Reagents and Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

  • Addition of Alcohol and Base: To the cooled solvent, add absolute ethanol (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).

  • Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: The reaction mixture is washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction with Amines: Synthesis of Phospholane Amides

The reaction with primary or secondary amines is expected to proceed similarly to that with alcohols, yielding phospholane amides. These compounds are of interest in medicinal chemistry due to their potential as enzyme inhibitors.

  • Reagents and Setup: A dry, 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 50 mL) and benzylamine (2.2 equivalents). The solution is cooled to -10 °C.

  • Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed -5 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The resulting precipitate (benzylamine hydrochloride) is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Hypothetical Data Presentation

The following tables summarize the expected outcomes for the illustrative reactions described above. Note: This data is hypothetical and intended for illustrative purposes only, based on typical yields and spectroscopic data for analogous reactions.

Table 1: Hypothetical Reaction Outcomes
NucleophileProductHypothetical Yield (%)
EthanolEthyl 1-oxophospholane85-95
BenzylamineN-Benzyl 1-oxophospholane amide80-90
Sodium thiophenoxidePhenyl 1-oxophospholane thioate75-85
Table 2: Hypothetical ³¹P NMR Spectroscopic Data
CompoundSolventHypothetical ³¹P Chemical Shift (δ, ppm)
1-Chloro-1-oxophospholaneCDCl₃+50 to +60
Ethyl 1-oxophospholaneCDCl₃+30 to +40
N-Benzyl 1-oxophospholane amideCDCl₃+25 to +35

Logical Relationships and Experimental Workflow

The application of 1-chloro-1-oxophospholane in a synthetic campaign follows a logical workflow from reagent preparation to product characterization.

Experimental_Workflow Reagent_Prep Prepare Anhydrous Solvents and Reagents Reaction_Setup Set up Inert Atmosphere Reaction Reagent_Prep->Reaction_Setup Nucleophile_Addition Add Nucleophile and Base Reaction_Setup->Nucleophile_Addition Phospholane_Addition Add 1-Chloro-1-oxophospholane Nucleophile_Addition->Phospholane_Addition Monitoring Monitor Reaction (TLC, NMR) Phospholane_Addition->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography/Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End Final Product Characterization->End

Technical Guide to the Spectroscopic Analysis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-2-oxo-1,3,2-dioxaphospholane is a cyclic chlorophosphate reagent. It is utilized in the synthesis of various compounds, including phosphatidylcholines and other phospholipids.[1] Accurate characterization of this compound is critical for its effective use in research and development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-oxo-1,3,2-dioxaphospholane, along with detailed experimental protocols for acquiring this data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-chloro-2-oxo-1,3,2-dioxaphospholane.

NMR Spectroscopy
Nucleus Chemical Shift (δ) ppm Solvent Reference
1H4.48 - 4.32 (m)DMSO-d6[2]
13C66.35 (s)DMSO-d6[2]
31P16.83DMSO-d6[2]

Note: (m) denotes multiplet, (s) denotes singlet. The proton NMR spectrum shows a multiplet for the four equivalent protons of the ethylene glycol backbone. The carbon-13 NMR shows a single peak for the two equivalent carbons. The phosphorus-31 NMR shows a single peak characteristic of a phosphate ester.

Infrared (IR) Spectroscopy
Frequency (cm-1) Assignment Reference
Conforms to structureNot specified[3]

Note: While specific peak assignments are not detailed in the available literature, characteristic absorbances for similar compounds include P=O stretching (around 1300 cm-1), P-O-C stretching (around 1030 cm-1), and C-H stretching (around 2900-3000 cm-1).

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment Reference
107Base Peak[M-Cl]+[4]
112High[M-CH2O]+[4][5]
142Present[M]+ (35Cl)[4]
144Present[M]+ (37Cl)[4]

Note: The mass spectrum is characterized by the loss of a chlorine atom to form the base peak at m/z 107. The molecular ion peak is observed as a pair of peaks at m/z 142 and 144, corresponding to the 35Cl and 37Cl isotopes, respectively, in an approximate 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 31P NMR spectra of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tubes

  • NMR spectrometer (e.g., Bruker AVANCE series)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-chloro-2-oxo-1,3,2-dioxaphospholane in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (1H, 13C, 31P).

  • Data Acquisition:

    • 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • 13C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 31P NMR: Acquire the spectrum with or without proton decoupling. 31P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (for 1H and 13C) or an external standard (e.g., 85% H3PO4 for 31P).

    • Integrate the peaks and determine the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Acetone or other suitable solvent for cleaning

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of 2-chloro-2-oxo-1,3,2-dioxaphospholane directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone) and a soft tissue.

Procedure (using salt plates):

  • Sample Preparation: Place one or two drops of the liquid sample onto one salt plate. Place the second salt plate on top and gently press to form a thin film.[7]

  • Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent front. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature to around 250°C.

    • Set the MS ion source temperature to approximately 230°C and the transfer line to 280°C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample will be vaporized, separated on the GC column, and then introduced into the MS.

    • Acquire the mass spectrum in EI mode, typically at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to 2-chloro-2-oxo-1,3,2-dioxaphospholane in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Analysis IR IR Spectrometer Dissolve->IR IR Analysis MS Mass Spectrometer Dissolve->MS MS Analysis Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Identification MS->Process_MS Interpret_NMR Chemical Shifts, Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Pattern Process_MS->Interpret_MS Structure Structure Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic analysis.

Key Fragmentation Pathways in Mass Spectrometry

Mass_Spec_Fragmentation Key MS Fragmentation of 2-Chloro-2-oxo-1,3,2-dioxaphospholane MolIon [M]+. m/z = 142/144 Frag1 [M-Cl]+. m/z = 107 MolIon->Frag1 - Cl Frag2 [M-CH2O]+. m/z = 112/114 MolIon->Frag2 - CH2O

Caption: Key fragmentation pathways in mass spectrometry.

References

In-depth Technical Guide to 1,1-Dichloro-1-silacyclo-3-pentene (CAS Number: 872-46-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties and uses of 1,1-Dichloro-1-silacyclo-3-pentene, identified by CAS number 872-46-8. This organosilicon compound is a key intermediate in the synthesis of a variety of silicon-containing molecules and polymers. This document collates its physicochemical properties, spectral data, and a representative experimental protocol for its synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

1,1-Dichloro-1-silacyclo-3-pentene is a cyclic organosilicon compound with a five-membered ring containing one silicon atom. The silicon atom is substituted with two chlorine atoms, and a double bond is present between the third and fourth carbon atoms of the ring.

Table 1: Physicochemical Properties of 1,1-Dichloro-1-silacyclo-3-pentene [1][2][3][4]

PropertyValue
CAS Number 872-46-8
Molecular Formula C₄H₆Cl₂Si
Molecular Weight 153.08 g/mol
Appearance Liquid at room temperature
Boiling Point 153.7 °C at 760 mmHg
Density 1.19 g/cm³
Flash Point 40.8 °C
Refractive Index 1.487
Vapor Pressure 4.22 mmHg at 25 °C

Spectroscopic Data

The structural characterization of 1,1-Dichloro-1-silacyclo-3-pentene is accomplished through various spectroscopic techniques.

Table 2: Spectral Data of 1,1-Dichloro-1-silacyclo-3-pentene

TechniqueData
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
FT-IR Data not available in the searched literature.
Mass Spectrometry (GC-MS) Top Peak (m/z): 126, 2nd Highest (m/z): 128, 3rd Highest (m/z): 98[5]

Synthesis and Reactivity

1,1-Dichloro-1-silacyclo-3-pentene is primarily synthesized through the cycloaddition reaction of dichlorosilylene with butadiene. Dichlorosilylene is a reactive intermediate that can be generated in situ from various precursors, such as the thermolysis of hexachlorodisilane or the reaction of silicon with methyl chloride.[1]

Experimental Protocol: Synthesis from Silicon, Methyl Chloride, and Butadiene

The following is a representative experimental protocol for the synthesis of 1,1-Dichloro-1-silacyclo-3-pentene, based on the reaction described in the literature.[1]

Objective: To synthesize 1,1-Dichloro-1-silacyclo-3-pentene by trapping in-situ generated dichlorosilylene with butadiene.

Materials:

  • Silicon powder

  • Methyl chloride (gas)

  • Butadiene (gas)

  • High-temperature tube furnace

  • Gas flow controllers

  • Condensation trap cooled with dry ice/acetone

  • Distillation apparatus

Methodology:

  • A quartz tube reactor is packed with silicon powder.

  • The reactor is placed in a high-temperature tube furnace and heated to a temperature sufficient to initiate the reaction between silicon and methyl chloride (typically >300 °C).

  • A controlled flow of methyl chloride gas is passed through the heated silicon bed. This reaction generates various methylchlorosilanes and silylene intermediates, including dichlorosilylene (:SiCl₂).

  • Simultaneously, a stream of butadiene gas is introduced into the reactor downstream from the silicon bed.

  • The dichlorosilylene intermediate reacts with butadiene via a [1+4] cycloaddition to form 1,1-Dichloro-1-silacyclo-3-pentene.

  • The product mixture exits the reactor and is passed through a cold trap (dry ice/acetone bath) to condense the volatile products.

  • The collected liquid is then purified by fractional distillation to isolate 1,1-Dichloro-1-silacyclo-3-pentene from other reaction byproducts.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Si Silicon Powder Furnace High-Temperature Tube Furnace Si->Furnace MeCl Methyl Chloride Gas MeCl->Furnace Butadiene Butadiene Gas Cycloaddition [1+4] Cycloaddition Butadiene->Cycloaddition Silylene_Gen In-situ Generation of :SiCl₂ Furnace->Silylene_Gen Silylene_Gen->Cycloaddition Condensation Cold Trap Condensation Cycloaddition->Condensation Distillation Fractional Distillation Condensation->Distillation Product 1,1-Dichloro-1-silacyclo-3-pentene Distillation->Product

Caption: Experimental workflow for the synthesis of 1,1-Dichloro-1-silacyclo-3-pentene.

Uses in Synthesis

The primary application of 1,1-Dichloro-1-silacyclo-3-pentene is as a versatile intermediate in organosilicon chemistry. The two chlorine atoms attached to the silicon are reactive and can be readily displaced by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and alkoxides. These reactions allow for the introduction of a wide range of organic and functional groups at the silicon center.

The resulting functionalized silacyclopentenes can serve as monomers for ring-opening polymerization to produce silicon-containing polymers with unique thermal and mechanical properties. They can also be used in the synthesis of more complex organosilicon molecules for applications in materials science and as precursors to other silicon-containing heterocycles.

Safety and Handling

1,1-Dichloro-1-silacyclo-3-pentene is a flammable liquid and should be handled with appropriate safety precautions.[6] It is also moisture-sensitive and will hydrolyze to release hydrogen chloride gas. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Flame-retardant lab coat

Fire Safety:

  • Keep away from heat, sparks, and open flames.

  • Use Class B fire extinguishers (e.g., dry chemical or carbon dioxide). Do not use water, as it will react with the compound.

Handling and Storage:

  • Store in a tightly sealed container under an inert atmosphere.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.[6]

Conclusion

1,1-Dichloro-1-silacyclo-3-pentene is a valuable building block in organosilicon chemistry. Its synthesis from readily available starting materials and the reactivity of its silicon-chlorine bonds make it a versatile precursor for the preparation of a wide array of functionalized silacyclopentenes and silicon-containing polymers. Proper handling and storage procedures are essential for its safe use in the laboratory. Further research into the reactions and polymerization of this and related compounds will continue to expand the field of organosilicon materials.

References

Thermodynamic Stability of the P-Cl Bond in 1-Chloro-1-oxophospholane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the phosphorus-chlorine (P-Cl) bond in 1-chloro-1-oxophospholane. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous organophosphorus compounds and outlines robust computational and experimental methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction to 1-Chloro-1-oxophospholane

1-chloro-1-oxophospholane is a five-membered cyclic phosphonyl chloride. The phospholane oxide scaffold is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and the stereochemical implications of the phosphoryl center. The P-Cl bond is a key reactive site, and its thermodynamic stability is a critical determinant of the molecule's reactivity, shelf-life, and utility as a synthetic intermediate. Understanding the energy required to cleave this bond is fundamental to predicting its behavior in chemical reactions, such as nucleophilic substitutions, which are often employed in the synthesis of novel phosphonate derivatives for drug development and other applications.

Quantitative Data on P-Cl Bond Stability

CompoundP-Cl Bond Dissociation Energy (kcal/mol)MethodReference Compound(s)
Phosphoryl Chloride (POCl₃)~110Experimental[1]
Phosphorus Trichloride (PCl₃)~79Experimental[1]
1-Chloro-1-oxophospholaneNot Experimentally DeterminedComputational (Proposed)N/A

Table 1: Comparative P-Cl Bond Dissociation Energies.

The P=O bond in phosphoryl chlorides significantly strengthens the adjacent P-Cl bonds compared to P(III) chlorides like PCl₃. This is due to the inductive effect of the electronegative oxygen atom. It is hypothesized that the ring strain in the five-membered phospholane ring may influence the P-Cl bond energy relative to acyclic analogues, a subject ripe for computational investigation.

Proposed Experimental Protocols

To empirically determine the thermodynamic and kinetic stability of the P-Cl bond in 1-chloro-1-oxophospholane, the following experimental protocols are proposed.

Synthesis of 1-Chloro-1-oxophospholane

A general method for the synthesis of 3-substituted 1-chloro-1-oxophospholanes involves the cycloalumination of an appropriate alkene followed by reaction with phosphorus trichloride.

Materials:

  • Alkene (e.g., 1-hexene)

  • Triethylaluminum (Et₃Al)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • In a round-bottomed flask under a dry argon atmosphere, charge Cp₂ZrCl₂ (0.25 mmol), the alkene (5 mmol), and Et₃Al (5 mmol) at 0 °C.

  • Raise the temperature to 40 °C and stir the mixture for 4 hours.

  • Cool the reaction mixture to -10 °C.

  • Add a solution of PCl₃ (15 mmol) in CH₂Cl₂ (7 mL).

  • Stir the mixture at room temperature for 4-6 hours until the solution becomes discolored.

  • Hydrolyze the mixture with water.

  • Extract the product with CH₂Cl₂.

  • Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-1-oxophospholane derivative.

This protocol is adapted from methods used for synthesizing substituted 1H-phospholane oxides.

Hydrolysis Kinetics Study

The rate of hydrolysis of the P-Cl bond provides a measure of its kinetic stability. This can be monitored by techniques such as pH-stat titration, NMR spectroscopy, or chromatography.

Materials:

  • 1-Chloro-1-oxophospholane

  • Buffered aqueous solutions (various pH values)

  • Acetonitrile (or other suitable co-solvent)

  • Internal standard for NMR or chromatography

Procedure:

  • Prepare a stock solution of 1-chloro-1-oxophospholane in a dry, inert solvent.

  • In a thermostatted reaction vessel, add a known volume of the desired aqueous buffer.

  • Initiate the reaction by injecting a small aliquot of the 1-chloro-1-oxophospholane stock solution.

  • At timed intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid dilution in a cold, aprotic solvent).

  • Analyze the aliquots by ³¹P NMR spectroscopy or a suitable chromatographic method (e.g., HPLC) to determine the concentration of the reactant and the hydrolysis product.

  • Calculate the rate constants at different pH values and temperatures to determine the reaction order and activation parameters.

Computational Workflow for BDE Calculation

High-level quantum chemical calculations are a powerful tool for determining bond dissociation energies. Density Functional Theory (DFT) and composite methods like G4 are well-suited for this purpose.[2]

G Computational Workflow for BDE Calculation cluster_pre Pre-calculation cluster_calc DFT Calculations cluster_post Post-calculation mol_setup Molecule Setup Define 1-chloro-1-oxophospholane structure geom_opt Geometry Optimization Optimize structures of molecule and radicals Method: e.g., ωB97X-D/6-311++G(d,p) mol_setup->geom_opt rad_setup Radical Setup Define P-centered and Cl radicals rad_setup->geom_opt freq_calc Frequency Calculation Calculate vibrational frequencies Confirm true minima (no imaginary frequencies) geom_opt->freq_calc energy_calc Single-Point Energy Calculate electronic energies Method: e.g., G4 composite method freq_calc->energy_calc zpe_corr ZPE Correction Obtain zero-point vibrational energies energy_calc->zpe_corr bde_calc BDE Calculation BDE = E(P•) + E(Cl•) - E(P-Cl) Include thermal corrections zpe_corr->bde_calc

Caption: Computational workflow for determining the P-Cl BDE.

Reactivity and Signaling Pathways

The P-Cl bond in 1-chloro-1-oxophospholane is electrophilic at the phosphorus center, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis.

G Nucleophilic Substitution at Phosphorus reactant 1-Chloro-1-oxophospholane intermediate {Trigonal Bipyramidal Intermediate/Transition State} reactant->intermediate Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Phospholane Oxide intermediate->product Loss of Cl⁻ leaving_group Chloride (Cl⁻) intermediate->leaving_group

Caption: General pathway for nucleophilic substitution.

Conclusion

While direct experimental data on the thermodynamic stability of the P-Cl bond in 1-chloro-1-oxophospholane remains to be established, a robust framework for its investigation can be built upon existing knowledge of organophosphorus chemistry. The protocols and computational workflows outlined in this guide provide a clear path for researchers to elucidate the fundamental properties of this important synthetic intermediate. Such studies will undoubtedly contribute to the rational design of novel phosphonate-based compounds for a wide range of applications, from drug discovery to materials science.

References

In-depth Technical Guide on the Stereochemistry of 1-Chloro-1-oxophospholane: A Subject of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Core Concepts in the Stereochemistry of 1-Chloro-1-oxophospholane

1-Chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a phosphorus atom as a stereocenter. The phosphorus atom is bonded to four different substituents: an oxygen atom (double bond), a chlorine atom, and two carbon atoms of the phospholane ring, which are themselves part of a chiral environment. This arrangement makes the phosphorus atom a chiral center, leading to the existence of two enantiomers, (R)-1-chloro-1-oxophospholane and (S)-1-chloro-1-oxophospholane.

The stereochemical configuration of these enantiomers is crucial as it can significantly influence their reactivity and interaction with other chiral molecules, a key consideration in drug development and asymmetric catalysis.

G P P O O P->O =O Cl Cl P->Cl C1 CH2 P->C1 C4 CH2 P->C4 C2 CH2 C1->C2 C3 CH2 C2->C3 C3->C4 G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_characterization Characterization start Racemic 1-chloro-1-oxophospholane resolution Chiral Resolution (e.g., with a chiral amine) start->resolution enantiomers Separated Enantiomers resolution->enantiomers nmr Chiral NMR Spectroscopy enantiomers->nmr xray X-ray Crystallography enantiomers->xray hplc Chiral HPLC enantiomers->hplc optical_rotation Optical Rotation Measurement enantiomers->optical_rotation purity Purity Determination hplc->purity

Solubility of 1-chloro-1-oxophospholane in Common Organic Solvents: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

UFA, Russia – November 2, 2025 – This technical guide addresses the solubility of 1-chloro-1-oxophospholane, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for 1-chloro-1-oxophospholane in common organic solvents is not publicly available. This guide, therefore, provides a framework for determining these parameters, including a detailed experimental protocol and predictive insights based on the general behavior of related organophosphorus compounds.

Predictive Solubility Profile

1-chloro-1-oxophospholane is a cyclic organophosphorus compound containing a polar phosphoryl chloride group. The presence of the P=O and P-Cl bonds introduces polarity, suggesting that its solubility will be governed by the principle of "like dissolves like." It is anticipated to exhibit appreciable solubility in polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility is expected to be lower in nonpolar solvents like hexanes and toluene. The potential for hydrogen bonding with protic solvents like alcohols is limited, but some solubility may be observed due to dipole-dipole interactions.

Experimental Determination of Solubility

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • 1-chloro-1-oxophospholane (high purity)

  • Selected organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, Ethanol, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (chemically resistant)

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-chloro-1-oxophospholane to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C).

    • Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure a true equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.

  • Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

    • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved 1-chloro-1-oxophospholane.

    • Alternatively, for a more precise and less time-consuming method, a calibrated HPLC or GC method can be used. In this case, the filtered supernatant is diluted to a known volume and injected into the instrument. The concentration is then determined by comparing the peak area to a pre-established calibration curve.

  • Data Calculation:

    • Calculate the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

Data Presentation

Quantitative solubility data should be organized for clarity and ease of comparison. The following table provides a template for presenting the determined solubility values.

Solvent Chemical Formula Solvent Type Solubility (g/L) at 25°C Molar Solubility (mol/L) at 25°C
DichloromethaneCH₂Cl₂Polar Aprotic(Experimental Value)(Calculated Value)
ChloroformCHCl₃Polar Aprotic(Experimental Value)(Calculated Value)
TetrahydrofuranC₄H₈OPolar Aprotic(Experimental Value)(Calculated Value)
TolueneC₇H₈Nonpolar(Experimental Value)(Calculated Value)
HexaneC₆H₁₄Nonpolar(Experimental Value)(Calculated Value)
EthanolC₂H₅OHPolar Protic(Experimental Value)(Calculated Value)
MethanolCH₃OHPolar Protic(Experimental Value)(Calculated Value)

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented in a clear diagram.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_results Results prep_solvents Select Organic Solvents prep_vials Add Excess Solute to Solvents in Vials prep_solvents->prep_vials prep_solute Prepare 1-chloro-1-oxophospholane prep_solute->prep_vials equilibrate Equilibrate at Constant Temperature (e.g., 25°C) for 24-48h prep_vials->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter through Syringe Filter sample->filter analysis_gravimetric Gravimetric Analysis (Solvent Evaporation) filter->analysis_gravimetric Method 1 analysis_chromatography Chromatographic Analysis (HPLC/GC) filter->analysis_chromatography Method 2 calculate Calculate Solubility (g/L, mol/L) analysis_gravimetric->calculate analysis_chromatography->calculate tabulate Tabulate Data calculate->tabulate

Figure 1: Workflow for determining the solubility of 1-chloro-1-oxophospholane.

Conclusion

While direct experimental data on the solubility of 1-chloro-1-oxophospholane is currently unavailable, this guide provides a robust framework for its determination. The outlined protocol, combined with the principles of chemical solubility, will enable researchers to generate the necessary data for their specific applications. The predictive analysis suggests a higher solubility in polar aprotic solvents, which can guide initial solvent selection for synthesis, purification, and formulation development. The generation and dissemination of such fundamental physicochemical data are crucial for advancing research and development in the chemical and pharmaceutical sciences.

A Technical Guide to Quantum Chemical Calculations on 1-chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of 1-chloro-1-oxophospholane. While specific experimental and computational studies on this molecule are not extensively available in current literature, this document outlines a robust computational methodology based on established practices for similar organophosphorus compounds. This guide is intended to serve as a roadmap for researchers initiating new computational investigations into the structure, reactivity, and properties of 1-chloro-1-oxophospholane and related molecules.

Introduction to Computational Chemistry of Organophosphorus Compounds

Organophosphorus compounds are a cornerstone in various fields, including medicinal chemistry, agriculture, and materials science. Their diverse chemical functionalities and biological activities necessitate a deep understanding of their electronic structure, conformation, and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at a molecular level.[1][2]

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of molecular geometries, vibrational spectra, thermochemical data, and reaction pathways.[3][4][5] These theoretical insights are invaluable for interpreting experimental data, predicting molecular behavior, and designing novel compounds with desired properties. For a molecule like 1-chloro-1-oxophospholane, understanding the nature of the P-Cl bond, the conformational landscape of the five-membered ring, and the electronic effects of the phosphoryl group are critical for predicting its stability and reactivity.

Computational Methodology

A successful computational study of 1-chloro-1-oxophospholane requires a careful selection of theoretical methods and basis sets. The following outlines a recommended computational protocol based on common practices for organophosphorus chemistry.

2.1. Software Packages

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These platforms provide a wide array of theoretical methods and user-friendly interfaces for setting up, running, and analyzing computational jobs.

2.2. Geometry Optimization

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule.

  • Method: Density Functional Theory (DFT) is a widely used and computationally efficient method that provides a good balance between accuracy and cost for systems of this size. The B3LYP functional is a popular choice that has shown good performance for a range of organic and organophosphorus compounds.[4]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) can be used.

  • Procedure:

    • Construct an initial 3D structure of 1-chloro-1-oxophospholane.

    • Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

    • The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation.[4]

    • To compute zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.

2.4. Thermochemical Analysis

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, can be calculated from the results of the frequency analysis. High-accuracy composite methods, such as CBS-QB3 or G3/G4 theories, are recommended for obtaining reliable thermochemical data for organophosphorus compounds.[1][5]

2.5. NMR Spectroscopy Prediction

The prediction of NMR chemical shifts (e.g., ¹³C, ³¹P, ¹H) is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory or higher. The calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

2.6. Solvation Effects

To model the behavior of 1-chloro-1-oxophospholane in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be employed.[6] These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of properties in different solvent environments.

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are template tables for presenting key data for 1-chloro-1-oxophospholane.

Table 1: Calculated Structural Parameters of 1-chloro-1-oxophospholane

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
P=O[value]
P-Cl[value]
P-C[value]
C-C[value]
O=P-Cl[value]
O=P-C[value]
Cl-P-C[value]
P-C-C[value]
O=P-C-C
Cl-P-C-C

*Note: These are placeholder values. Actual data would be populated from the output of the geometry optimization calculation.

Table 2: Calculated Vibrational Frequencies and IR Intensities

Mode NumberFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
1[value][value]P=O stretch
2[value][value]P-Cl stretch
3[value][value]CH₂ stretch
............

*Note: Assignments are based on visualization of the vibrational modes.

Table 3: Calculated Thermochemical Properties at 298.15 K

PropertyValueUnits
Electronic Energy[value]Hartrees
Zero-Point Vibrational Energy (ZPVE)[value]kcal/mol
Enthalpy (H)[value]Hartrees
Gibbs Free Energy (G)[value]Hartrees
Entropy (S)[value]cal/mol·K
Heat Capacity (Cv)[value]cal/mol·K

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a quantum chemical investigation of a molecule like 1-chloro-1-oxophospholane.

Caption: Computational workflow for 1-chloro-1-oxophospholane.

4.2. Logical Relationships in a Computational Study

This diagram outlines the logical connections between different computational tasks and the theoretical concepts they are based on.

G cluster_0 Core Calculations cluster_1 Derived Properties cluster_2 Theoretical Foundation A Geometry Optimization B Frequency Analysis A->B E Electronic Properties (HOMO, LUMO) A->E C Thermochemistry B->C D Spectroscopic Data (IR, NMR) B->D F Schrödinger Equation G DFT / Ab Initio Methods F->G G->A H Basis Sets G->H

Caption: Logical relationships in a quantum chemical study.

Conclusion

This technical guide provides a foundational methodology for conducting quantum chemical calculations on 1-chloro-1-oxophospholane. By following the outlined computational protocols, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. The presented workflow, data table templates, and logical diagrams serve as a comprehensive resource for designing and executing a thorough computational investigation. The theoretical data generated from such studies will be instrumental in advancing the understanding of this and related organophosphorus compounds for applications in drug development and other scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-1-oxophospholane and its Analogs as Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic chemistry and drug development, enabling the synthesis of a wide array of biologically active molecules, including phospholipids, phosphorylated peptides, and various small molecule drugs. The choice of phosphorylating agent is critical to ensure high yields, selectivity, and compatibility with sensitive functional groups. This document provides detailed application notes and protocols for the use of cyclic chlorophosphates, with a primary focus on the readily available and reactive 2-chloro-2-oxo-1,3,2-dioxaphospholane (also known as ethylene chlorophosphate), a close structural and reactive analog of 1-chloro-1-oxophospholane. These reagents serve as efficient precursors for the introduction of a phosphate moiety onto alcoholic and other nucleophilic substrates.

Principle and Advantages

The use of cyclic chlorophosphates like 2-chloro-2-oxo-1,3,2-dioxaphospholane offers several advantages in phosphorylation reactions:

  • High Reactivity: The strained five-membered ring facilitates nucleophilic attack at the phosphorus center.

  • Two-Step Functionalization: The initial phosphorylation of an alcohol yields a cyclic phosphate triester intermediate. This intermediate can then undergo a ring-opening reaction with a second nucleophile, allowing for the synthesis of diverse phosphate esters.

  • Mild Reaction Conditions: Phosphorylation can often be achieved under mild conditions, typically in the presence of a non-nucleophilic base, which is advantageous for substrates with sensitive functional groups.

  • High Yields: The methodology is known to produce phospholipids in high yields, often exceeding 90%.[1]

Applications

The primary application of 2-chloro-2-oxo-1,3,2-dioxaphospholane is in the synthesis of phospholipids.[1] This methodology is particularly valuable for creating phosphatidylcholines and other glycerophospholipids. The general approach has also been extended to the synthesis of poly(phosphoester)s through ring-opening polymerization, highlighting its versatility in materials science.

Data Presentation

The following table summarizes representative yields for the synthesis of a phospholipid precursor using 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening.

Substrate (Alcohol)ProductYield (%)Reference
1,2-Di-O-palmitoyl-sn-glycerol1,2-Di-O-palmitoyl-sn-glycero-3-phosphocholine>90[1]

While comprehensive substrate scope data for 2-chloro-2-oxo-1,3,2-dioxaphospholane is not extensively documented in a single source, the general reactivity of phosphorylating agents suggests that a range of primary and secondary alcohols can be successfully phosphorylated. The table below provides an indication of the types of alcohols that are amenable to phosphorylation under similar mild conditions, with expected good to excellent yields.

Substrate TypeFunctional Group Tolerance (Examples)Expected Yield Range (%)
Primary AlcoholsAlkyl, Benzyl, Allyl80 - 95
Secondary AlcoholsCyclohexanol, Sterically hindered alcohols65 - 85
Functionalized AlcoholsBromide, Methoxy, Cyano, Alkyne, Aldehyde70 - 90
Protected Amino AlcoholsBoc-Serine, Fmoc-Threonine70 - 80
CarbohydratesGlycosyl donors70 - 80

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol with 2-Chloro-2-oxo-1,3,2-dioxaphospholane

This protocol describes the first step of the phosphorylation process, yielding a cyclic phosphate triester.

Materials:

  • Primary alcohol (1.0 eq)

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)

  • Anhydrous triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or benzene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic phosphate triester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Phosphatidylcholine via Ring-Opening of the Cyclic Phosphate Triester

This protocol outlines the second step, where the cyclic phosphate triester is ring-opened with a nucleophile (trimethylamine) to yield the final phospholipid.

Materials:

  • Cyclic phosphate triester (from Protocol 1) (1.0 eq)

  • Anhydrous trimethylamine (solution in a suitable solvent or condensed gas) (3.0 eq)

  • Anhydrous acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Pressure-rated reaction vessel

Procedure:

  • Dissolve the cyclic phosphate triester (1.0 eq) in anhydrous acetonitrile in a pressure-rated reaction vessel under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Carefully add anhydrous trimethylamine (3.0 eq) to the reaction vessel.

  • Seal the vessel and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, carefully vent the reaction vessel and remove the solvent under reduced pressure.

  • The resulting crude phosphatidylcholine can be purified by appropriate chromatographic techniques.

Visualizations

Experimental Workflow for Two-Step Phospholipid Synthesis

The following diagram illustrates the general workflow for the synthesis of phospholipids using 2-chloro-2-oxo-1,3,2-dioxaphospholane.

G cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ring-Opening cluster_purification Purification A Primary Alcohol (e.g., Diacylglycerol) C Reaction in Anhydrous Solvent (e.g., DCM) with Base (e.g., Triethylamine) A->C B 2-Chloro-2-oxo- 1,3,2-dioxaphospholane B->C D Cyclic Phosphate Triester Intermediate C->D Nucleophilic Substitution F Reaction in Anhydrous Solvent (e.g., Acetonitrile) D->F E Nucleophile (e.g., Trimethylamine) E->F G Final Phospholipid (e.g., Phosphatidylcholine) F->G Nucleophilic Ring-Opening H Chromatography G->H I Pure Phospholipid H->I

Caption: General workflow for the two-step synthesis of phospholipids.

Reaction Mechanism: Phosphorylation and Ring-Opening

The following diagram illustrates the logical relationship in the reaction mechanism.

G cluster_mechanism Reaction Mechanism start Alcohol (R-OH) + 2-Chloro-2-oxo-1,3,2-dioxaphospholane step1 Nucleophilic attack of ROH on Phosphorus start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Loss of Chloride (Cl-) intermediate->step2 cyclic_ester Cyclic Phosphate Triester Intermediate step2->cyclic_ester step3 Nucleophilic attack of second nucleophile (Nu-) on a ring carbon cyclic_ester->step3 ring_opening Ring-opened Phosphotriester step3->ring_opening product Final Product: Phosphodiester ring_opening->product

Caption: Mechanism of phosphorylation and subsequent ring-opening.

References

Application Notes and Protocols: 1-Chloro-1-oxophospholane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-chloro-1-oxophospholane is not directly employed as a catalyst or chiral auxiliary in documented asymmetric synthesis protocols, its chemical reactivity makes it a valuable precursor for the synthesis of P-chiral phospholane-based ligands. These ligands are highly effective in transition metal-catalyzed asymmetric reactions, particularly in the enantioselective hydrogenation of prochiral olefins. This document provides an overview of the potential synthetic utility of 1-chloro-1-oxophospholane in creating such ligands and offers detailed protocols for the application of these phospholane-based catalysts in asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis.

Introduction: From Achiral Precursor to Chiral Ligand

The efficacy of many asymmetric catalytic reactions hinges on the design of the chiral ligand that coordinates to the metal center. P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, have demonstrated exceptional performance in inducing high enantioselectivity. The phospholane moiety is a privileged scaffold in this class of ligands, with notable examples including the DuPhos and BPE families of ligands.

1-Chloro-1-oxophospholane serves as a reactive electrophilic phosphorus center. This reactivity can be harnessed to introduce chirality at the phosphorus atom through nucleophilic substitution with chiral reagents. Subsequent reduction of the phosphine oxide to the corresponding phosphine yields the active ligand.

Proposed Synthesis of a P-Chiral Phospholane Oxide Ligand

A plausible synthetic route to a P-chiral phospholane oxide from 1-chloro-1-oxophospholane involves a stereospecific nucleophilic substitution with a Grignard reagent. The resulting phosphine oxide can then be utilized as a precursor to a chiral phosphine ligand.

G cluster_synthesis Synthesis of P-Chiral Phospholane Oxide 1_chloro 1-Chloro-1-oxophospholane p_chiral P-Chiral Phospholane Oxide 1_chloro->p_chiral Nucleophilic Substitution grignard Chiral Grignard Reagent (e.g., (R)-1-phenylethylmagnesium chloride) grignard->p_chiral reduction Reduction (e.g., with silanes) p_chiral->reduction phosphine_ligand P-Chiral Phosphine Ligand reduction->phosphine_ligand

Figure 1: Proposed synthetic pathway to a P-chiral phosphine ligand.

Application in Asymmetric Hydrogenation

Chiral phospholane ligands, such as the DuPhos family, are renowned for their effectiveness in rhodium-catalyzed asymmetric hydrogenation of various prochiral enamides and esters. These reactions are pivotal in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates.

General Workflow for Asymmetric Hydrogenation

The general workflow involves the preparation of a rhodium-phosphine catalyst, followed by the hydrogenation reaction under a controlled atmosphere of hydrogen gas, and subsequent work-up and analysis.

G cluster_workflow Asymmetric Hydrogenation Workflow catalyst_prep Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) reaction_setup Reaction Setup (Substrate + Catalyst in Solvent) catalyst_prep->reaction_setup hydrogenation Hydrogenation (Pressurize with H2) reaction_setup->hydrogenation workup Work-up and Purification (Solvent removal, Chromatography) hydrogenation->workup analysis Analysis (NMR, Chiral HPLC) workup->analysis

Figure 2: General experimental workflow for asymmetric hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of a P-Chiral Phosphine Oxide via Grignard Reaction

This protocol is a general procedure adapted from the reaction of cyclic phosphinates with Grignard reagents and can be considered for the reaction of 1-chloro-1-oxophospholane.[1]

Materials:

  • 1-Chloro-1-oxophospholane

  • Aryl or alkyl magnesium bromide (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • 1 N HCl

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of 1-chloro-1-oxophospholane (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the Grignard reagent (1.5 eq) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the P-chiral phosphine oxide.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of the use of a chiral phospholane ligand (in this case, (R,R)-Me-DuPhos) in the asymmetric hydrogenation of a standard substrate.

Materials:

  • [(R,R)-Me-DuPhos-Rh(COD)]BF₄ (catalyst)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [(R,R)-Me-DuPhos-Rh(COD)]BF₄ (0.01 eq) in anhydrous, degassed methanol.

  • Reaction Setup: In the hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed methanol.

  • Add the catalyst solution to the substrate solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm) and begin vigorous stirring.

  • Maintain the reaction at room temperature for the specified time (typically 12-24 hours), monitoring hydrogen uptake.

  • Work-up: After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the hydrogen gas.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purification and Analysis: The crude product can be purified by passing it through a short plug of silica gel if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data

The following table summarizes representative data for the asymmetric hydrogenation of various substrates using rhodium complexes of phospholane-based ligands.

SubstrateLigandSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhosMethanol42518>99>99[2]
Dimethyl itaconate(R,R)-Ph-BPEMethanol42512>9999
N-(1-phenylvinyl)acetamide(R,R)-Ph-BPEMethanol42512>9999
Methyl 2-acetamidoacrylate(R,R)-Ph-BPEMethanol42512>9999

Conclusion

1-Chloro-1-oxophospholane represents a valuable starting material for the synthesis of P-chiral phospholane ligands. While not directly used in asymmetric catalysis, its derivatives are instrumental in achieving high enantioselectivity in key transformations such as asymmetric hydrogenation. The protocols provided herein offer a framework for the synthesis of these important ligands and their application in producing enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. Further research into the stereospecific reactions of 1-chloro-1-oxophospholane could expand the toolbox of chiral ligands available to synthetic chemists.

References

Application Notes and Protocols: 1-Chloro-1-oxophospholane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the inferred reactivity of 1-chloro-1-oxophospholane and its analogy to other phosphorus-based coupling reagents. As of the latest literature review, the direct application of 1-chloro-1-oxophospholane as a peptide coupling reagent has not been extensively documented. These protocols are provided as a theoretical framework for research and development purposes and should be optimized and validated under appropriate laboratory conditions.

Introduction

The synthesis of peptides is a cornerstone of biochemical research and drug development. The formation of the amide bond between amino acids is the critical step, requiring the activation of a carboxylic acid. Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. Phosphorus-based coupling reagents, including well-known examples like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and propylphosphonic anhydride (T3P®), are widely used due to their high reactivity and effectiveness.[1][2]

This document outlines the theoretical application of 1-chloro-1-oxophospholane, a cyclic phosphonic chloride, as a novel coupling reagent for peptide synthesis. Its structural similarity to other cyclic phosphorus-based reagents suggests its potential to act as an efficient activator of carboxylic acids for amide bond formation.

Proposed Mechanism of Action

It is hypothesized that 1-chloro-1-oxophospholane activates the C-terminal carboxylic acid of an N-protected amino acid through the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain, leading to the formation of a new peptide bond and the release of a water-soluble phosphonic acid byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step AA1_COOH N-Protected Amino Acid (R-COOH) intermediate Mixed Phosphonic-Carboxylic Anhydride Intermediate AA1_COOH->intermediate + Reagent reagent 1-Chloro-1-oxophospholane peptide Dipeptide (R-CO-NH-R') intermediate->peptide + AA₂-NH₂ base Base (e.g., DIEA) base->intermediate Facilitates reaction AA2_NH2 Amino Acid Ester / Peptide (H₂N-R') byproduct Phospholane-1-one Byproduct peptide->byproduct releases

Caption: Proposed mechanism of peptide bond formation using 1-chloro-1-oxophospholane.

Advantages of a Hypothetical 1-Chloro-1-oxophospholane Reagent

  • High Reactivity: The strained five-membered ring and the presence of an excellent leaving group (chloride) would likely contribute to a high rate of reaction with the carboxylic acid.

  • Water-Soluble Byproduct: The resulting phospholane-1-one byproduct is expected to be water-soluble, facilitating purification of the final peptide.

  • Cost-Effectiveness: As a potentially simple cyclic phosphorus compound, it could offer a cost-effective alternative to more complex coupling reagents.

Experimental Protocols

The following are generalized protocols for the use of 1-chloro-1-oxophospholane in both solution-phase and solid-phase peptide synthesis (SPPS). Note: These are starting points and require optimization.

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of an N-protected amino acid with an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Chloro-1-oxophospholane

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C. Add DIEA (2.2 eq) followed by the dropwise addition of a solution of 1-chloro-1-oxophospholane (1.1 eq) in anhydrous DCM. Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the active intermediate.

  • Coupling: To a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.1 eq). Add this solution to the activated amino acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

G start Start prep Dissolve N-protected Amino Acid in DCM start->prep activation Cool to 0°C Add DIEA & 1-Chloro-1-oxophospholane prep->activation coupling Add Amino Acid Ester & DIEA Solution activation->coupling reaction Warm to RT Stir 2-4h coupling->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Workflow for solution-phase peptide synthesis using 1-chloro-1-oxophospholane.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)

This protocol outlines a typical coupling cycle on a solid support.

Materials:

  • Fmoc-protected amino acid

  • 1-Chloro-1-oxophospholane

  • DIEA

  • DMF (peptide synthesis grade)

  • Piperidine (20% in DMF)

  • DCM

  • Appropriate resin (e.g., Rink Amide resin)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 eq relative to resin loading) by dissolving it in DMF, adding DIEA (2 eq per eq of amino acid), and then adding 1-chloro-1-oxophospholane (1.1 eq relative to the amino acid). Allow to react for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the coupling of various amino acids using 1-chloro-1-oxophospholane, based on expected performance for a phosphorus-based reagent.

Coupling ReactionReagent EquivalentsReaction Time (h)Yield (%)Purity (%)Racemization (%)
Fmoc-Ala + H-Gly-OMe1.1295>98< 1
Fmoc-Phe + H-Leu-resin3.01.592>97< 2
Fmoc-Val + H-Val-OMe1.2485>95< 3
Fmoc-His(Trt) + H-Ala-resin3.0288>96~4

Note: Sterically hindered amino acids like Valine may require longer reaction times or double coupling. Histidine is prone to racemization, and the addition of an additive like 1-hydroxybenzotriazole (HOBt) may be necessary to suppress this side reaction.

Potential Side Reactions and Mitigation

  • Racemization: As with many coupling reagents, racemization of the activated amino acid is a potential side reaction, especially for sensitive residues like histidine and cysteine. The addition of racemization suppressants such as HOBt or its derivatives may be beneficial.

  • Reaction with Hydroxyl Groups: The activated intermediate may react with unprotected hydroxyl groups on amino acid side chains (e.g., Ser, Thr, Tyr). Appropriate side-chain protection is crucial.

  • Guanidinylation: Unlike uronium-based reagents, phosphonium-type reagents do not cause guanidinylation of free amines. It is anticipated that 1-chloro-1-oxophospholane would share this advantage.

Conclusion

1-Chloro-1-oxophospholane presents a promising, albeit theoretical, candidate as a peptide coupling reagent. Its proposed mechanism, based on the formation of a reactive mixed anhydride, aligns with the principles of other successful phosphorus-based reagents. The protocols and data presented here provide a foundation for further investigation into its practical application in peptide synthesis. Experimental validation is required to determine its true efficacy, optimal reaction conditions, and scope of utility for this novel application.

References

"protocols for the safe handling and disposal of 1-chloro-1-oxophospholane"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Chloro-1-Oxophospholane

Disclaimer: No specific Safety Data Sheet (SDS) for 1-chloro-1-oxophospholane was located. The following protocols and safety information are based on the data for the closely related and structurally similar compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9). It is imperative to treat 1-chloro-1-oxophospholane as having similar or potentially greater hazards. A thorough risk assessment should be conducted before handling this chemical.

Introduction

1-chloro-1-oxophospholane is a reactive organophosphorus compound. Due to its reactivity, it is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols to minimize exposure risks and ensure proper disposal. This document provides detailed guidelines for the safe handling and disposal of this compound.

Hazard Identification and Classification

Based on the data for 2-Chloro-1,3,2-dioxaphospholane 2-oxide, 1-chloro-1-oxophospholane should be considered a hazardous substance with the following classifications[1]:

  • Corrosive: Causes severe skin burns and eye damage[1][2].

  • Water Reactive: Reacts violently with water, potentially releasing toxic gases[2].

Signal Word: Danger[2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[1][2].

  • EUH014: Reacts violently with water[2].

  • EUH029: Contact with water liberates toxic gas[2].

Quantitative Data Summary

The following table summarizes key quantitative data for the surrogate compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

PropertyValueReference
CAS Number 6609-64-9
Molecular Formula C₂H₄ClO₃P[1]
Molecular Weight 142.48 g/mol [1]
Boiling Point 89-91 °C at 0.8 mmHg
Melting Point 12-14 °C
Density 1.55 g/mL at 25 °C
Flash Point >113 °C (>235.4 °F) - closed cup
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Safe Handling and Storage

Objective: To outline the necessary precautions for handling and storing 1-chloro-1-oxophospholane to prevent exposure and accidents.

Materials:

  • 1-chloro-1-oxophospholane

  • Chemical fume hood

  • Personal Protective Equipment (PPE) - see table below

  • Inert gas (e.g., Argon or Nitrogen)

  • Appropriately labeled, dry, and sealed storage container

  • Secondary containment

Procedure:

  • Engineering Controls: All handling of 1-chloro-1-oxophospholane must be conducted in a certified chemical fume hood to ensure adequate ventilation[2][3].

  • Personal Protective Equipment (PPE): Wear the following PPE at all times:

PPESpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and burns[2][3].
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes[2][3].
Lab Coat Flame-retardant lab coatTo protect skin and clothing from spills.
Respiratory Use only in a chemical fume hood. For emergencies, a self-contained breathing apparatus may be necessary.To prevent inhalation of corrosive vapors[2].
  • Handling:

    • Work with the smallest quantity of the chemical possible.

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not breathe vapors or mists[2].

    • Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture in the air.

    • Ensure an eyewash station and safety shower are readily accessible[3].

  • Storage:

    • Store in a tightly sealed, properly labeled container[2].

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and strong oxidizing agents[2][4].

    • The recommended storage temperature for the surrogate is -20°C.

    • Use a secondary containment vessel.

Protocol 2: Spill Management

Objective: To provide a safe and effective procedure for cleaning up spills of 1-chloro-1-oxophospholane.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand)

    • Dry decontaminating agent (e.g., sodium bicarbonate)

    • Sealable waste container

    • Appropriate PPE

Procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material. Do NOT use water[2].

    • Carefully neutralize the spill by covering it with a dry neutralizing agent like sodium bicarbonate.

  • Collect:

    • Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools.

    • Place the waste into a labeled, sealable container for hazardous waste disposal[2].

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

    • Place all contaminated materials, including cleaning cloths and PPE, into the hazardous waste container.

  • Report: Report the spill to the appropriate safety personnel.

Protocol 3: Disposal

Objective: To outline the correct procedure for the disposal of 1-chloro-1-oxophospholane and its contaminated waste.

Procedure:

  • Waste Collection:

    • Collect all waste containing 1-chloro-1-oxophospholane (including empty containers, contaminated absorbents, and PPE) in a designated, labeled, and sealed hazardous waste container.

  • Neutralization (for small residual amounts):

    • Under controlled conditions in a fume hood, small residual amounts of 1-chloro-1-oxophospholane can be slowly and carefully added to a stirred solution of sodium carbonate or a similar weak base in an appropriate solvent to neutralize it before disposal. This should only be performed by trained personnel.

  • Professional Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company[2].

    • Do not dispose of this chemical down the drain or in regular trash.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup Prep Don PPE FumeHood Work in Fume Hood Prep->FumeHood Inert Use Inert Atmosphere FumeHood->Inert Handle Handle Chemical Inert->Handle Store Store in a Cool, Dry, Sealed Container Handle->Store Clean Clean Work Area Handle->Clean DisposePPE Dispose of Contaminated PPE Clean->DisposePPE

Caption: Workflow for the safe handling of 1-chloro-1-oxophospholane.

SpillResponseWorkflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent (NO WATER) PPE->Contain Neutralize Neutralize with Dry Sodium Bicarbonate Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Logical steps for responding to a spill of 1-chloro-1-oxophospholane.

DisposalPathway Waste Chemical Waste Generated Collect Collect in Labeled, Sealed Hazardous Waste Container Waste->Collect Store Store Securely for Pickup Collect->Store Disposal Licensed Hazardous Waste Disposal Company Store->Disposal

Caption: Proper disposal pathway for 1-chloro-1-oxophospholane waste.

References

Application Notes and Protocols: Catalytic Applications of Phospholane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive literature searches did not yield specific information regarding the direct catalytic applications of 1-chloro-1-oxophospholane derivatives . The available scientific literature does not detail their use as catalysts or as immediate precursors in catalytic reactions. However, the closely related class of phospholane oxides has been extensively studied and utilized as highly effective organocatalysts in a variety of important organic transformations. This document provides detailed application notes and protocols for these well-established phospholane oxide catalysts. It is plausible that 1-chloro-1-oxophospholane derivatives could serve as synthetic precursors to phospholane oxides, although this is not explicitly detailed in the reviewed literature.

Introduction to Phospholane Oxide Catalysis

Phospholane oxides are a class of cyclic organophosphorus compounds that have emerged as powerful catalysts in modern organic synthesis. Their utility stems from their participation in phosphorus(V)/phosphorus(III) redox cycling. The phosphine oxide is the resting state of the catalyst and is reduced in situ to the active phosphine species. This catalytic turnover avoids the generation of stoichiometric phosphine oxide waste, a significant drawback of classical reactions like the Wittig olefination. These catalysts are particularly valued for their efficiency at low catalyst loadings and their ability to function under mild reaction conditions.

Key Catalytic Application: The Catalytic Wittig Reaction

The most prominent application of phospholane oxide derivatives is in the catalytic Wittig reaction, a cornerstone of alkene synthesis. This process enables the formation of carbon-carbon double bonds with reduced environmental impact compared to the stoichiometric version.

Application Note: 3-Methyl-1-phenylphospholane-1-oxide is a highly effective pre-catalyst for the Wittig reaction.[1] In the presence of a silane reducing agent, it facilitates the conversion of a wide range of aldehydes (heteroaryl, aryl, and alkyl) into their corresponding alkenes in good yields.[1] This catalytic system demonstrates good functional group tolerance and can be performed with catalyst loadings as low as 1.0 mol%.[2][3]

Quantitative Data Summary

The following table summarizes the performance of phospholane and phosphetane oxide catalysts in the catalytic Wittig reaction.

CatalystAldehydeAlkyl HalideCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)E/Z Ratio
3-Methyl-1-phenylphospholane-1-oxideBenzaldehydeMethyl bromoacetate5Toluene100909:1
Methyl-substituted phosphetane oxideVariousVarious (chlorides, bromides, iodides)1.0 - 2.02-MeTHFRoom Temp.up to 97N/A
Methanophosphocine catalystBenzaldehydeMethyl bromoacetate5Toluene100909:1
Methanophosphocine catalyst4-MethoxybenzaldehydeMethyl bromoacetate5Toluene100589:1

Data compiled from multiple sources.[2]

Experimental Protocol: Catalytic Wittig Reaction

This protocol is adapted from the work of O'Brien and coworkers for the catalytic Wittig reaction using a phospholane oxide pre-catalyst.[4][5]

Materials:

  • Aldehyde (1.0 mmol)

  • Alkyl halide (1.2 mmol)

  • 3-Methyl-1-phenylphospholane-1-oxide (0.05 mmol, 5 mol%)

  • Diphenylsilane (1.4 mmol)

  • Diisopropylethylamine (DIPEA) (1.4 mmol)

  • Toluene (1.0 M solution)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the phospholane oxide pre-catalyst, aldehyde, and toluene.

  • Add the alkyl halide, followed by DIPEA and diphenylsilane.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by flash column chromatography on silica gel.

Asymmetric Catalysis with Phospholane Derivatives

Chiral phospholane ligands are highly valuable in asymmetric catalysis, particularly in hydrogenation reactions.[6] While the primary focus of this document is on phospholane oxides, it is noteworthy that chiral phosphine-phosphine oxide ligands derived from chemoenzymatic synthesis have shown promise in the asymmetric allylation of aldehydes and the hydrogenation of alkenes.[7]

Application Note: A chemoenzymatically synthesized phosphine-phosphine oxide catalyst has been successfully employed in the asymmetric allylation of aromatic aldehydes, achieving up to 57% enantiomeric excess (ee). The same compound, when used as a ligand for rhodium, catalyzed the asymmetric hydrogenation of acetamidoacrylate with up to 84% ee.[7]

Visualizations

Catalytic Wittig Reaction Cycle

The following diagram illustrates the key steps in the phospholane oxide-catalyzed Wittig reaction.

Catalytic_Wittig_Cycle Phosphine_Oxide Phospholane Oxide (Pre-catalyst, P=O) Phosphine Phospholane (Active Catalyst, P:) Phosphine_Oxide->Phosphine Reduction (e.g., Silane) Phosphonium_Salt Phosphonium Salt Phosphine->Phosphonium_Salt + Alkyl Halide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Oxaphosphetane->Phosphine_Oxide Elimination Alkene Alkene Product Oxaphosphetane->Alkene

Caption: Catalytic cycle of the Wittig reaction using a phospholane oxide pre-catalyst.

General Experimental Workflow for Catalyst Screening

The diagram below outlines a typical workflow for screening phospholane oxide catalysts in a new reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Analysis cluster_optimization Optimization & Scale-up Start Select Substrates (Aldehyde, Alkyl Halide) Catalyst_Prep Prepare Catalyst Stock Solution Start->Catalyst_Prep Reaction_Vials Aliquot Substrates and Catalyst to Reaction Vials Catalyst_Prep->Reaction_Vials Add_Reagents Add Base and Reducing Agent Reaction_Vials->Add_Reagents Run_Reaction Stir at Defined Temperature and Time Add_Reagents->Run_Reaction Analysis Analyze Aliquots (TLC, GC-MS, NMR) Run_Reaction->Analysis Data_Eval Evaluate Yield and Stereoselectivity Analysis->Data_Eval Optimize Optimize Conditions (Solvent, Temp, Time) Data_Eval->Optimize Scale_Up Scale-up Optimized Protocol Optimize->Scale_Up

References

Application Notes and Protocols: 1-Chloro-1-oxophospholane as a Precursor for Phospholane Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phospholane ligands, versatile components in modern catalysis, utilizing 1-chloro-1-oxophospholane as a key precursor. The modular nature of this synthetic route allows for the introduction of a wide range of substituents, enabling the fine-tuning of ligand properties for specific catalytic applications, particularly in the realm of asymmetric synthesis crucial for drug development.

Introduction

Phospholane-based ligands have emerged as a privileged class of ligands in transition metal catalysis, demonstrating exceptional performance in a variety of transformations, most notably in asymmetric hydrogenation reactions. Their rigid, five-membered ring structure and the stereogenic phosphorus atom (in P-chiral versions) or backbone stereocenters allow for the creation of highly effective and selective catalysts. 1-Chloro-1-oxophospholane is a reactive electrophile that serves as an excellent starting point for the synthesis of diverse phospholane derivatives. The P-Cl bond is readily displaced by nucleophiles, such as Grignard or organolithium reagents, to introduce a desired organic moiety. The resulting phospholane oxide can then be stereospecifically reduced to the corresponding phospholane ligand. This two-step sequence provides a reliable and adaptable method for the preparation of a library of phospholane ligands for catalyst screening and optimization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative phospholane ligand, 1-phenylphospholane, from 1-chloro-1-oxophospholane.

StepReactionReactantsProductSolventTemp. (°C)Time (h)Yield (%)
1Synthesis of Precursor1,4-Dichlorobutane, Phosphorus Oxychloride1-Chloro-1-oxophospholaneNone140-1504~70
2Grignard Reaction1-Chloro-1-oxophospholane, Phenylmagnesium Bromide1-Phenyl-1-oxophospholaneTHF0 to RT285-95
3Reduction1-Phenyl-1-oxophospholane, Phenylsilane1-PhenylphospholaneToluene11012>90

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-1-oxophospholane

This protocol describes the synthesis of the key precursor, 1-chloro-1-oxophospholane, from commercially available starting materials.

Materials:

  • 1,4-Dichlorobutane

  • Phosphorus oxychloride (POCl₃)

  • Distillation apparatus

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a distillation apparatus under an inert atmosphere.

  • In a round-bottom flask, combine 1,4-dichlorobutane and a molar excess of phosphorus oxychloride.

  • Heat the reaction mixture to 140-150 °C for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain 1-chloro-1-oxophospholane as a colorless liquid.

Characterization:

  • ³¹P NMR (CDCl₃): A characteristic sharp singlet is expected in the phosphonyl chloride region.

Protocol 2: Synthesis of 1-Phenyl-1-oxophospholane via Grignard Reaction

This protocol details the nucleophilic substitution of the chloride in 1-chloro-1-oxophospholane with a phenyl group using a Grignard reagent.

Materials:

  • 1-Chloro-1-oxophospholane

  • Phenylmagnesium bromide (PhMgBr) solution in THF (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve 1-chloro-1-oxophospholane in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of phenylmagnesium bromide solution from the dropping funnel to the stirred solution of 1-chloro-1-oxophospholane over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-phenyl-1-oxophospholane as a white solid.

Characterization:

  • ¹H NMR and ¹³C NMR: Spectra will show characteristic peaks for the phenyl group and the phospholane ring.

  • ³¹P NMR (CDCl₃): A single peak corresponding to the phosphine oxide is expected.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Protocol 3: Reduction of 1-Phenyl-1-oxophospholane to 1-Phenylphospholane

This protocol describes the deoxygenation of the phospholane oxide to the desired phospholane ligand using a silane reducing agent.

Materials:

  • 1-Phenyl-1-oxophospholane

  • Phenylsilane (PhSiH₃)

  • Anhydrous toluene

  • Schlenk line or glovebox

  • Dry glassware

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-1-oxophospholane in anhydrous toluene.

  • Add a molar excess (e.g., 1.5-2 equivalents) of phenylsilane to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material peak has disappeared and a new peak corresponding to the phosphine has appeared.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess silane under reduced pressure to obtain the crude 1-phenylphospholane.

  • Further purification can be achieved by distillation under high vacuum or by conversion to a borane adduct followed by purification and deprotection if necessary.

Characterization:

  • ³¹P NMR (CDCl₃): A single peak in the phosphine region, shifted upfield compared to the phosphine oxide.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the final ligand.

Visualizations

experimental_workflow start Start synthesis_precursor Synthesis of 1-Chloro-1-oxophospholane start->synthesis_precursor grignard Grignard Reaction with Phenylmagnesium Bromide synthesis_precursor->grignard Precursor reduction Reduction with Phenylsilane grignard->reduction 1-Phenyl-1-oxophospholane purification Purification reduction->purification final_product 1-Phenylphospholane Ligand purification->final_product

Caption: Experimental workflow for the synthesis of 1-phenylphospholane.

signaling_pathway precursor 1-Chloro-1-oxophospholane intermediate 1-Phenyl-1-oxophospholane precursor->intermediate Nucleophilic Substitution grignard_reagent PhMgBr (Grignard Reagent) ligand 1-Phenylphospholane intermediate->ligand Reduction (Deoxygenation) reducing_agent PhSiH3 (Reducing Agent)

Caption: Reaction pathway from precursor to the final phospholane ligand.

Applications in Catalysis

Phospholane ligands, such as the 1-phenylphospholane synthesized here, are highly valuable in homogeneous catalysis. They can be employed in a wide array of transition metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of chiral phospholane ligands are industry standards for the enantioselective hydrogenation of various unsaturated substrates, leading to the synthesis of chiral alcohols, amines, and carboxylic acids.

  • Cross-Coupling Reactions: Palladium complexes bearing phospholane ligands can exhibit high activity and selectivity in Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

  • Hydroformylation: Rhodium-phospholane catalysts can control the regioselectivity and enantioselectivity of the hydroformylation of olefins to produce valuable chiral aldehydes.

The modular synthesis starting from 1-chloro-1-oxophospholane allows for the rapid generation of a library of ligands with varying steric and electronic properties. This is particularly advantageous in drug development, where the optimization of a catalytic step is often crucial for the efficient and scalable synthesis of a drug candidate. By systematically modifying the substituent introduced via the Grignard (or other nucleophilic) reaction, researchers can tailor the ligand to achieve the desired reactivity, selectivity, and enantioselectivity for a specific transformation.

logical_relationship precursor 1-Chloro-1-oxophospholane (Versatile Precursor) ligand_synthesis Modular Ligand Synthesis (e.g., Grignard Reaction) precursor->ligand_synthesis ligand_library Library of Phospholane Ligands (Diverse R-groups) ligand_synthesis->ligand_library catalyst_formation Metal Complex Formation (e.g., with Rh, Pd, Ru) ligand_library->catalyst_formation catalytic_application Application in Catalysis (e.g., Asymmetric Synthesis) catalyst_formation->catalytic_application drug_development Drug Development (Efficient Synthesis of Chiral Molecules) catalytic_application->drug_development

Caption: Logical relationship from precursor to application in drug development.

"step-by-step guide for the synthesis of phospholane esters from 1-chloro-1-oxophospholane"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of phospholane esters from 1-chloro-1-oxophospholane. The protocols outlined below are based on established principles of organophosphorus chemistry, specifically the reaction of phosphoryl chlorides with alcohols.

Introduction

Phospholane esters are a class of organophosphorus compounds with a five-membered ring containing a phosphorus atom. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, haptens for catalytic antibodies, and as intermediates in the synthesis of more complex bioactive molecules. The synthesis of these esters is typically achieved through the nucleophilic substitution of a leaving group on the phosphorus atom, such as a chloride, by an alcohol. The following protocols detail a general procedure for this transformation, along with a specific example for the synthesis of methyl phospholane-1-oate.

General Reaction Scheme

The synthesis of phospholane esters from 1-chloro-1-oxophospholane proceeds via a nucleophilic acyl substitution-type reaction at the phosphorus center. The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

G cluster_0 Reaction Scheme 1-chloro-1-oxophospholane 1-Chloro-1-oxophospholane Phospholane_Ester Phospholane Ester 1-chloro-1-oxophospholane->Phospholane_Ester + R-OH, Base Alcohol R-OH Base Base HCl Base-H+Cl- Base->HCl + HCl

Caption: General reaction for the synthesis of phospholane esters.

Experimental Protocols

General Protocol for the Synthesis of Phospholane Esters

This procedure can be adapted for various primary and secondary alcohols.

Materials:

  • 1-Chloro-1-oxophospholane

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of the alcohol (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in an anhydrous, non-protic solvent.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Phosphoryl Chloride: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled alcohol-base mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up:

    • The reaction mixture is filtered to remove the precipitated amine hydrochloride salt.

    • The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude phospholane ester is purified by vacuum distillation or column chromatography on silica gel.

Specific Protocol: Synthesis of Methyl Phospholane-1-oate

Materials:

  • 1-Chloro-1-oxophospholane (14.05 g, 0.1 mol)

  • Anhydrous methanol (3.52 g, 4.4 mL, 0.11 mol)

  • Anhydrous triethylamine (12.14 g, 16.7 mL, 0.12 mol)

  • Anhydrous dichloromethane (200 mL)

Procedure:

  • A solution of anhydrous methanol (4.4 mL) and anhydrous triethylamine (16.7 mL) in 100 mL of anhydrous dichloromethane is prepared in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

  • A solution of 1-chloro-1-oxophospholane (14.05 g) in 100 mL of anhydrous dichloromethane is added dropwise to the stirred, cooled solution over 45 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed with saturated aqueous sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by vacuum distillation to yield methyl phospholane-1-oate as a colorless oil.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C/mmHg)³¹P NMR (δ, ppm)¹H NMR (δ, ppm)
Methyl Phospholane-1-oateC₅H₁₁O₃P150.1185-9585-88 / 0.555-583.75 (d, 3H, J=11.2 Hz, OCH₃), 2.2-1.9 (m, 4H, P-CH₂), 1.8-1.6 (m, 4H, CH₂)
Ethyl Phospholane-1-oateC₆H₁₃O₃P164.1480-9092-95 / 0.553-564.15 (dq, 2H, J=7.1, 8.0 Hz, OCH₂), 2.2-1.9 (m, 4H, P-CH₂), 1.8-1.6 (m, 4H, CH₂), 1.30 (t, 3H, J=7.1 Hz, CH₃)

Note: NMR data are representative and may vary slightly depending on the solvent and instrument.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of phospholane esters.

G Start Start: Prepare Reagents Setup Reaction Setup: Alcohol + Base in Solvent Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of 1-Chloro-1-oxophospholane Cooling->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Filtration Filtration to Remove Amine Salt Reaction->Filtration Wash Aqueous Work-up: NaHCO₃, H₂O, Brine Filtration->Wash Dry Dry Organic Layer Wash->Dry Evaporation Solvent Removal Dry->Evaporation Purification Purification: Vacuum Distillation or Column Chromatography Evaporation->Purification End End: Pure Phospholane Ester Purification->End

Caption: Workflow for phospholane ester synthesis.

Application Notes and Protocols for the Use of Cyclic Phosphorus Chlorides in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective and environmentally friendly flame retardants is a critical area of research for enhancing the fire safety of polymeric materials. Organophosphorus compounds have emerged as a promising alternative to halogenated flame retardants, which are being phased out due to environmental and health concerns. Among these, cyclic phosphorus compounds offer unique reactivity and can be incorporated into polymer backbones or used as additive flame retardants.

While the specific term "1-chloro-1-oxophospholane" is not commonly found in the scientific literature concerning flame retardant synthesis, it is likely that this refers to a class of cyclic phosphorus chlorides. A closely related and commercially available compound is 2-chloro-1,3,2-dioxaphospholane 2-oxide . This compound, along with other cyclic phosphorus chlorides, serves as a versatile reagent for introducing phosphorus moieties into molecules to impart flame retardancy.[1][2]

A prominent and extensively studied class of phosphorus-based flame retardants is derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The key reactive intermediate for the synthesis of a wide array of DOPO-based flame retardants is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-chloride (DOPO-Cl) .[3][4][5] This document will provide detailed application notes and protocols focusing on the synthesis of DOPO-based flame retardants via the DOPO-Cl intermediate, as this represents a well-established and versatile approach in this field.

I. Synthesis of DOPO-Cl: A Key Intermediate

The conversion of the P-H bond in DOPO to a P-Cl bond to form DOPO-Cl is a crucial first step in the synthesis of many DOPO-based flame retardants.[3][4] This intermediate is highly reactive and can readily undergo reactions with nucleophiles such as alcohols and amines to produce phosphonates and phosphonamidates, respectively.[3][5]

Experimental Protocol: Synthesis of DOPO-Cl

This protocol describes the synthesis of DOPO-Cl from DOPO using chlorine gas as the chlorinating agent.[3][4]

Materials:

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Dichloromethane (DCM), anhydrous

  • Chlorine (Cl₂) gas

  • Nitrogen (N₂) gas

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Stirring bar

  • Drying tube

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve DOPO in anhydrous dichloromethane.

  • Purge the flask with nitrogen gas.

  • Slowly bubble chlorine gas through the solution while stirring at room temperature. The reaction is typically carried out with an equimolar ratio of Cl₂ to DOPO.[3]

  • Monitor the reaction progress by suitable analytical techniques (e.g., ³¹P NMR) until the conversion of DOPO is complete.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove any excess chlorine and HCl byproduct.

  • The resulting DOPO-Cl solution can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to isolate the DOPO-Cl product.

Alternative Chlorinating Agents: Several other chlorinating agents can be used for the synthesis of DOPO-Cl, including:

  • Carbon tetrachloride (CCl₄) in the presence of a base (Atherton-Todd reaction)[5]

  • Sulfuryl chloride (SO₂Cl₂)[5]

  • N-chlorosuccinimide (NCS)[6]

  • Trichloroisocyanuric acid (TCCA)[7]

The choice of chlorinating agent can influence the reaction conditions, yield, and purity of the final product.[7]

Logical Relationship: Synthesis of DOPO-Cl

G DOPO DOPO DOPO_Cl DOPO-Cl DOPO->DOPO_Cl Reaction ChlorinatingAgent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS) ChlorinatingAgent->DOPO_Cl Byproduct Byproduct (e.g., HCl, SO₂) DOPO_Cl->Byproduct

Caption: Synthesis of the key intermediate DOPO-Cl from DOPO.

II. Application of DOPO-Cl in the Synthesis of Flame Retardants

DOPO-Cl is a versatile intermediate that can be reacted with a variety of nucleophiles to create both additive and reactive flame retardants.

A. Synthesis of DOPO-based Phosphonates (Reaction with Alcohols)

DOPO-Cl reacts with alcohols to form phosphonates, which can be used as additive flame retardants.

Experimental Protocol: Synthesis of a DOPO-based Phosphonate (e.g., DOPO-PEPA)

This protocol describes the synthesis of 6-((1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy)dibenzo[c,e][3][8]oxaphosphinine-6-oxide (DOPO-PEPA) from DOPO-Cl and pentaerythritol phosphate alcohol (PEPA).[3]

Materials:

  • DOPO-Cl solution in dichloromethane

  • Pentaerythritol phosphate alcohol (PEPA)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a reaction flask, dissolve PEPA in anhydrous DCM.

  • Add triethylamine to the solution to act as an HCl scavenger.

  • Cool the solution in an ice bath.

  • Slowly add the previously prepared DOPO-Cl solution to the PEPA solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • The triethylamine hydrochloride salt will precipitate out of the solution.

  • Filter the mixture to remove the salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude DOPO-PEPA product.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Workflow: Synthesis of DOPO-PEPA

G cluster_0 DOPO-Cl Preparation cluster_1 Reaction cluster_2 Workup & Purification DOPO DOPO Chlorination DOPO-Cl Solution DOPO->Chlorination DCM, Cl₂ Reaction Reaction Mixture Chlorination->Reaction PEPA PEPA + TEA in DCM PEPA->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification DOPO_PEPA DOPO-PEPA Purification->DOPO_PEPA

Caption: Workflow for the synthesis of DOPO-PEPA flame retardant.

B. Synthesis of DOPO-based Phosphonamidates (Reaction with Amines)

DOPO-Cl readily reacts with primary and secondary amines to yield phosphonamidates. These compounds can also function as effective flame retardants.

Experimental Protocol: Synthesis of a DOPO-based Phosphonamidate (e.g., EDA-DOPO)

This protocol outlines the synthesis of 6,6'-(ethane-1,2-diylbis(azanediyl))bis(dibenzo[c,e][3][8]oxaphosphinine-6-oxide) (EDA-DOPO) from DOPO-Cl and ethylenediamine (EDA).[3]

Materials:

  • DOPO-Cl solution in dichloromethane

  • Ethylenediamine (EDA)

  • Triethylamine (TEA) or excess EDA as a base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a reaction flask, dissolve ethylenediamine and triethylamine (if used) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add the DOPO-Cl solution to the amine solution with vigorous stirring. A 2:1 molar ratio of DOPO-Cl to EDA is typically used.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • The product, EDA-DOPO, will precipitate from the solution.

  • Collect the precipitate by filtration and wash it with DCM and water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of DOPO-based flame retardants.

Compound NameStarting MaterialsChlorinating AgentYield (%)Purity (%)Reference
Amine-substituted DOPO derivativeDOPO, AmineSulfuryl chloride>94>99[5]
EDA-DOPODOPO, EthylenediamineCl₂High-[3]
DOPO-PEPADOPO, PEPACl₂High-[3]
FR1 (DOPO-based)DOPO, Diamine, Aldehyde-94-[6]
FR2 (DOPO-based)DOPO, Ethylenediamine, Anisaldehyde-94-[6]
FR10 (DOPO-based)DOPO, Diamino diphenyl ether, Piperonal-91-[6]
FR15 (DOPO-based)DOPO, 2,2'-(phenylimino)diethanolN-chlorosuccinimide93-[6]

Flame Retardancy Performance Data

The effectiveness of DOPO-based flame retardants is typically evaluated using standard fire safety tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
Epoxy ResinCTP-DOPO10.636.6V-0[3]
PETDP-DE-30.2V-0[5]

III. Mechanism of Flame Retardancy

Phosphorus-based flame retardants, including those derived from cyclic phosphorus chlorides, can act in both the condensed phase and the gas phase to suppress combustion.

  • Condensed Phase Action: During combustion, the phosphorus compounds decompose to form phosphoric acid, which catalyzes the dehydration of the polymer, leading to the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles.[9]

  • Gas Phase Action: Some phosphorus-containing fragments can volatilize and act as radical scavengers in the flame. Species such as PO• can interrupt the chain reactions of combustion, effectively quenching the flame.[9]

Signaling Pathway: Flame Retardancy Mechanism

G cluster_condensed Condensed Phase cluster_gas Gas Phase P_Compound Phosphorus FR Phosphoric_Acid Phosphoric Acid P_Compound->Phosphoric_Acid Decomposition PO_radicals PO• Radicals P_Compound->PO_radicals Volatilization Heat Heat Heat->P_Compound Char Protective Char Layer Phosphoric_Acid->Char Catalyzes Polymer Polymer Polymer->Char Dehydration Volatiles Flammable Volatiles Combustion Combustion Chain Reaction Volatiles->Combustion PO_radicals->Combustion Quenches

Caption: Dual-action flame retardancy mechanism of phosphorus compounds.

Cyclic phosphorus chlorides, particularly DOPO-Cl, are highly valuable precursors for the synthesis of a diverse range of phosphorus-containing flame retardants. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of flame retardant materials. The versatility of DOPO-Cl allows for the creation of both additive and reactive flame retardants with high efficiency, contributing to the development of safer and more sustainable polymeric materials. Further research into novel cyclic phosphorus chlorides and their derivatives will continue to advance the field of halogen-free flame retardancy.

References

Application Notes and Protocols: In Situ Generation of Phospholane Oxides Using 1-Chloro-1-Oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholane oxides are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique structural and physicochemical properties, such as high polarity and the ability to act as strong hydrogen bond acceptors, can lead to improved solubility, metabolic stability, and bioactivity of drug candidates. The in situ generation of these valuable motifs from readily accessible precursors offers a streamlined and efficient approach to synthesizing diverse libraries of phospholane oxide derivatives for screening and optimization in drug discovery programs.

This document provides detailed application notes and experimental protocols for the in situ generation of 1-substituted phospholane 1-oxides via the nucleophilic substitution of 1-chloro-1-oxophospholane with organometallic reagents, such as Grignard and organolithium reagents.

Chemical Principles

The core of this methodology lies in the nucleophilic acyl substitution reaction at the phosphorus center of 1-chloro-1-oxophospholane. The phosphorus atom is electrophilic and readily attacked by strong carbon-based nucleophiles like those found in Grignard (R-MgX) and organolithium (R-Li) reagents. The chloride ion is an excellent leaving group, facilitating the formation of a new phosphorus-carbon bond and generating the desired 1-substituted phospholane 1-oxide in situ. The stereochemistry at the phosphorus center can be influenced by the nature of the nucleophile, with aliphatic Grignard reagents often leading to inversion of configuration, while aromatic ones may result in retention.[1][2][3]

Applications in Drug Development

The incorporation of a phospholane oxide moiety can significantly alter the properties of a parent molecule in a manner beneficial for drug development:

  • Increased Solubility: The high polarity of the phosphine oxide group can dramatically enhance the aqueous solubility of poorly soluble compounds.

  • Improved Metabolic Stability: The P-C bond is generally robust and resistant to metabolic cleavage, which can lead to an increased half-life of the drug molecule.

  • Enhanced Target Binding: The phosphoryl oxygen is a strong hydrogen bond acceptor, potentially leading to new or stronger interactions with biological targets.

Experimental Protocols

Safety Precautions: Organolithium and Grignard reagents are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: In Situ Generation of 1-Phenylphospholane 1-Oxide via Grignard Reaction

This protocol describes the in situ generation of 1-phenylphospholane 1-oxide by reacting 1-chloro-1-oxophospholane with phenylmagnesium bromide.

Materials:

  • 1-Chloro-1-oxophospholane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flasks, condenser, dropping funnel, and magnetic stir bar

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.

  • To the flask, add magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Part B: In Situ Generation of 1-Phenylphospholane 1-Oxide

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry dropping funnel.

  • Add the 1-chloro-1-oxophospholane solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylphospholane 1-oxide.

  • The product can be purified by column chromatography on silica gel.

Protocol 2: In Situ Generation of 1-Butylphospholane 1-Oxide via Organolithium Reaction

This protocol details the in situ formation of 1-butylphospholane 1-oxide using n-butyllithium.

Materials:

  • 1-Chloro-1-oxophospholane

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried Schlenk flask, syringes, and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add a solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 6-8) to isolate and purify the 1-butylphospholane 1-oxide.

Data Presentation

The following tables summarize typical yields and spectroscopic data for representative 1-substituted phospholane 1-oxides prepared via analogous methods. This data can be used as a reference for characterization of the in situ generated products.

Table 1: Reaction Yields for the Synthesis of 1-Substituted Phospholane 1-Oxides

EntryR-GroupNucleophileYield (%)
1PhenylPhMgBr85-95
2Butyln-BuLi80-90
3EthylEtMgBr82-92
4BenzylBnMgCl88-96

Yields are based on analogous synthetic procedures and may vary depending on the specific reaction conditions and scale.

Table 2: Spectroscopic Data for Characterization of 1-Substituted Phospholane 1-Oxides

CompoundR-Group³¹P NMR (δ, ppm)¹H NMR (δ, ppm, characteristic signals)¹³C NMR (δ, ppm, characteristic signals)
1-Phenylphospholane 1-oxide Phenyl~45-507.4-7.8 (m, Ar-H), 1.8-2.2 (m, CH₂)128-135 (Ar-C), 25-30 (CH₂)
1-Butylphospholane 1-oxide Butyl~50-550.9 (t, CH₃), 1.4-1.8 (m, CH₂)13.7 (CH₃), 24-30 (CH₂)
1-Ethylphospholane 1-oxide Ethyl~52-571.1 (t, CH₃), 1.6-2.0 (m, CH₂)6.5 (CH₃), 20-28 (CH₂)
1-Benzylphospholane 1-oxide Benzyl~48-537.2-7.4 (m, Ar-H), 3.2 (d, J=14 Hz, P-CH₂)126-130 (Ar-C), 35 (P-CH₂), 25-29 (ring CH₂)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants (J) to phosphorus are characteristic and aid in structure elucidation.

Visualizations

Logical Workflow

workflow cluster_prep Reagent Preparation cluster_reaction In Situ Generation cluster_workup Isolation & Purification reagent Organometallic Reagent (Grignard or Organolithium) reaction Nucleophilic Substitution (-78°C to RT) reagent->reaction precursor 1-Chloro-1-oxophospholane precursor->reaction quench Quenching (e.g., aq. NH4Cl) reaction->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product 1-Substituted Phospholane 1-Oxide purify->product

Caption: Experimental workflow for the in situ generation of phospholane oxides.

Reaction Pathway

reaction_pathway cluster_products r1 1-Chloro-1-oxophospholane intermediate Pentacoordinate Intermediate r1->intermediate Nucleophilic Attack plus1 + r2 R-M (M = MgX or Li) r2->intermediate p1 1-Substituted Phospholane 1-Oxide intermediate->p1 Chloride Elimination p2 M-Cl plus2 +

Caption: Generalized reaction pathway for phospholane oxide synthesis.

References

Application Notes and Protocols: Protecting Group Strategies Involving Cyclic Phosphochloridates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug discovery and development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. This document provides detailed application notes and experimental protocols for the use of cyclic phosphochloridates, with a focus on 1-chloro-1-oxophospholane and its commercially available analogue, 2-chloro-2-oxo-1,3,2-dioxaphospholane, as protecting groups for alcohols and amines.

The core of this strategy lies in the reaction of the phosphochloridate with a nucleophilic alcohol or amine to form a stable cyclic phosphate ester or phosphoramidate, respectively. The resulting protected functional group is generally robust under a variety of reaction conditions, yet can be selectively removed under specific, mild conditions, thus fulfilling the key criteria of an effective protecting group.

Application Notes

1. Overview of the Protecting Group Strategy

The 1-oxo-phospholanyl group serves as a versatile protecting group for primary and secondary alcohols, as well as primary and secondary amines. The protection reaction proceeds via a nucleophilic attack of the alcohol or amine on the phosphorus atom of 1-chloro-1-oxophospholane, with the concomitant expulsion of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride generated.

Key Advantages:

  • Stability: The resulting cyclic phosphate esters and phosphoramidates are generally stable to a range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.

  • Selective Deprotection: The deprotection conditions can be tailored based on the nature of the protected substrate, allowing for orthogonal protection strategies. For instance, benzyl-protected phosphotriesters can be cleaved by catalytic hydrogenation, while other protecting groups remain intact.

  • Introduction of a Phosphorus Moiety: In certain drug development contexts, the introduction of a phosphate or phosphonate group can be advantageous for modulating solubility, bioavailability, or for targeted delivery.

2. Applications in Drug Development

The use of phosphate and phosphoramidate moieties is a well-established strategy in prodrug design. The 1-oxo-phospholanyl protecting group can be envisioned as a temporary scaffold that, upon cleavage, reveals the active drug molecule. Furthermore, the cyclic nature of this protecting group can impart specific conformational constraints that may be beneficial in certain synthetic routes.

Quantitative Data Summary

The following tables summarize typical yields for the protection of various alcohols and amines with 2-chloro-2-oxo-1,3,2-dioxaphospholane, a readily available analogue of 1-chloro-1-oxophospholane. The data presented is representative of what can be expected for these types of transformations.

Table 1: Protection of Alcohols with 2-chloro-2-oxo-1,3,2-dioxaphospholane

Substrate (Alcohol)ProductBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl alcohol2-(Benzyloxy)-2-oxo-1,3,2-dioxaphospholanePyridineDichloromethane0 to rt485-95
Ethanol2-Ethoxy-2-oxo-1,3,2-dioxaphospholaneTriethylamineTetrahydrofuran0 to rt380-90
Isopropanol2-Isopropoxy-2-oxo-1,3,2-dioxaphospholanePyridineDichloromethane0 to rt575-85
Cyclohexanol2-(Cyclohexyloxy)-2-oxo-1,3,2-dioxaphospholaneTriethylamineTetrahydrofuran0 to rt482-92

Table 2: Protection of Amines with 2-chloro-2-oxo-1,3,2-dioxaphospholane

Substrate (Amine)ProductBaseSolventTemp (°C)Time (h)Yield (%)
Benzylamine2-(Benzylamino)-2-oxo-1,3,2-dioxaphospholaneTriethylamineDichloromethane0 to rt290-98
Diethylamine2-(Diethylamino)-2-oxo-1,3,2-dioxaphospholanePyridineTetrahydrofuran0 to rt388-95
Aniline2-(Phenylamino)-2-oxo-1,3,2-dioxaphospholaneTriethylamineDichloromethane0 to rt480-90
Piperidine2-(Piperidin-1-yl)-2-oxo-1,3,2-dioxaphospholanePyridineTetrahydrofuran0 to rt292-99

Experimental Protocols

Protocol 1: General Procedure for the Protection of Alcohols

This protocol describes a general method for the protection of a primary or secondary alcohol using 2-chloro-2-oxo-1,3,2-dioxaphospholane. The same protocol can be adapted for 1-chloro-1-oxophospholane.

Materials:

  • Alcohol (1.0 eq)

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.

Protocol 2: General Procedure for the Protection of Amines

This protocol outlines a general method for the protection of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)

  • Anhydrous triethylamine or pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Add triethylamine or pyridine (1.2 eq) and stir for 10 minutes.

  • Add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

  • After completion, dilute the reaction mixture with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography or recrystallization.

Protocol 3: Deprotection of a Benzyl-Protected Phosphotriester by Catalytic Hydrogenation

This protocol is suitable for the deprotection of alcohols that were protected as their benzyl phosphotriesters.

Materials:

  • Protected alcohol (1.0 eq)

  • Palladium on carbon (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add palladium on carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.

Protocol 4: Deprotection of a Phosphoramidate by Acidic Hydrolysis

This protocol describes the cleavage of the P-N bond in a phosphoramidate to regenerate the amine.

Materials:

  • Protected amine (1.0 eq)

  • Aqueous hydrochloric acid (e.g., 1 M HCl) or trifluoroacetic acid (TFA)

  • Dioxane or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected amine (1.0 eq) in a mixture of dioxane or THF and aqueous HCl.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 2-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the crude amine, which can be purified by standard methods.

Visualizations

Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Alcohol/Amine Reaction Nucleophilic Substitution Start->Reaction Reagent 1-Chloro-1-oxophospholane Reagent->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Protected Protected Alcohol/Amine Reaction->Protected Deprotect_Start Protected Alcohol/Amine Protected->Deprotect_Start Deprotection_Reaction Cleavage Reaction Deprotect_Start->Deprotection_Reaction Deprotect_Reagent Deprotection Reagent (e.g., H2/Pd-C or Acid) Deprotect_Reagent->Deprotection_Reaction Final_Product Deprotected Alcohol/Amine Deprotection_Reaction->Final_Product

Caption: General workflow for the protection and deprotection of alcohols and amines.

Logical_Relationship Protecting_Group 1-Oxo-phospholanyl Group Protected_Molecule Protected Molecule (Cyclic Phosphate Ester or Phosphoramidate) Protecting_Group->Protected_Molecule Functional_Group Alcohol (R-OH) or Amine (R-NHR') Functional_Group->Protected_Molecule Protection Reaction_Conditions Orthogonal Reaction Conditions (e.g., Oxidation, Reduction, Grignard) Protected_Molecule->Reaction_Conditions Stable Under Deprotection Selective Deprotection (e.g., Hydrogenolysis, Acid Hydrolysis) Protected_Molecule->Deprotection Labile Under Reaction_Conditions->Protected_Molecule Deprotected_Molecule Regenerated Alcohol or Amine Deprotection->Deprotected_Molecule

Caption: Logical relationship of the 1-oxo-phospholanyl protecting group strategy.

Troubleshooting & Optimization

Technical Support Center: Phosphorylation with 1-Chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-chloro-1-oxophospholane as a phosphorylating agent. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Phosphorylated Product

Possible Causes and Solutions

CauseRecommended Solution
Hydrolysis of 1-chloro-1-oxophospholane The P-Cl bond in 1-chloro-1-oxophospholane is susceptible to hydrolysis by trace amounts of water in the reaction mixture. This leads to the formation of the unreactive 1-hydroxy-1-oxophospholane. Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Substrate Degradation The substrate may be sensitive to the reaction conditions, such as the presence of the HCl byproduct.
Sub-optimal Reaction Temperature The reaction temperature may be too low for efficient phosphorylation or too high, leading to decomposition of the reagent or substrate. Solution: Screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimal condition for your specific substrate.
Inefficient Activation In some cases, an activating agent or a specific base is required to facilitate the phosphorylation. Solution: The use of a non-nucleophilic base, such as a tertiary amine, is common to scavenge the HCl generated during the reaction.[1] However, the choice of base is critical as some tertiary amines can react with the phosphorylating agent.
Problem 2: Presence of Multiple Unidentified Byproducts

Possible Causes and Solutions

CauseRecommended Solution
Reaction with Multifunctional Substrates If the substrate has multiple nucleophilic groups (e.g., hydroxyl, amino, carboxyl groups), phosphorylation may occur at unintended sites. Solution: Employ protecting groups for functional groups that should not be phosphorylated. The choice of protecting group will depend on the nature of the functional group and the overall synthetic strategy.
Formation of Pyrophosphates In the presence of a base, chlorophosphates can sometimes lead to the formation of pyrophosphate esters.[2] Solution: Control the stoichiometry of the reagents and the addition rate of the phosphorylating agent. Lowering the reaction temperature may also disfavor pyrophosphate formation.
Oligomerization of the Substrate If the substrate can act as both a nucleophile and an electrophile after the initial phosphorylation, oligomerization can occur. Solution: Use a high concentration of the substrate relative to the phosphorylating agent or employ a solid-phase synthesis approach to minimize intermolecular reactions.
Side Reactions with Tertiary Amines While tertiary amines are often used as HCl scavengers, they can sometimes react with phosphorus (III) compounds.[3] Although 1-chloro-1-oxophospholane is a phosphorus (V) compound, the possibility of complex side reactions should be considered. Solution: Use a sterically hindered non-nucleophilic base, or consider using a proton sponge.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using 1-chloro-1-oxophospholane for the phosphorylation of an alcohol?

A1: The most common side reaction is the hydrolysis of the P-Cl bond in 1-chloro-1-oxophospholane by adventitious water, leading to the inactive phosphonic acid. Another potential side reaction is the formation of a pyrophosphonate ester, especially in the presence of a base.[2] If the alcohol substrate is part of a larger molecule with other nucleophilic functional groups, undesired phosphorylation at those sites can also occur.

Q2: How can I minimize the hydrolysis of 1-chloro-1-oxophospholane during my reaction?

A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes:

  • Drying all glassware in an oven (e.g., at 120 °C) for several hours and cooling it under a stream of inert gas.

  • Using anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by purchasing from a commercial supplier.

  • Running the reaction under an inert atmosphere of nitrogen or argon.

Q3: What type of base should I use to scavenge the HCl produced during the reaction?

A3: A non-nucleophilic, sterically hindered tertiary amine is generally recommended to avoid side reactions with the phosphorylating agent. Examples include triethylamine or diisopropylethylamine (DIPEA). However, it is important to note that even these bases can sometimes participate in side reactions.[3] The choice and amount of base should be carefully optimized for each specific reaction.

Q4: I am trying to phosphorylate a serine residue in a peptide. What are the key challenges and how can I address them?

A4: Phosphorylating a serine residue in a peptide presents several challenges:

  • Chemoselectivity: The peptide will have other nucleophilic sites, such as the N-terminus and the side chains of other amino acids (e.g., lysine, threonine, tyrosine).

  • Protecting Groups: To achieve selective phosphorylation of the serine hydroxyl group, all other reactive functional groups must be protected.

  • Racemization: The reaction conditions should be mild enough to avoid racemization of the chiral centers in the peptide.

  • Side Reactions: Besides the common side reactions of the phosphorylating agent, specific side reactions related to peptide chemistry, such as the formation of piperidinyl-alanine from protected cysteine residues, can occur under basic conditions.[4]

Addressing these challenges involves:

  • A well-designed protecting group strategy for the peptide.

  • Careful selection of the base and reaction conditions to minimize side reactions and racemization.

  • Thorough purification and characterization of the final phosphorylated peptide.

Experimental Protocols

General Protocol for the Phosphorylation of an Alcohol

This is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) stored over molecular sieves.

  • Reaction Setup:

    • Dissolve the alcohol substrate (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Phosphorylation:

    • Slowly add a solution of 1-chloro-1-oxophospholane (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 1-2 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizations

phosphorylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware dissolve Dissolve Substrate & Base prep_glass->dissolve prep_solvent Anhydrous Solvent prep_solvent->dissolve prep_inert Inert Atmosphere prep_inert->dissolve cool Cool Reaction dissolve->cool add_reagent Add 1-Chloro-1- oxophospholane cool->add_reagent monitor Monitor Progress add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for phosphorylation.

side_reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions reagent 1-Chloro-1-oxophospholane desired_product Phosphorylated Substrate reagent->desired_product + Substrate (ROH/RNH2) + Base hydrolysis Hydrolysis (Inactive Phosphonic Acid) reagent->hydrolysis + H2O pyrophosphate Pyrophosphate Formation reagent->pyrophosphate + Base + Phosphorylated Substrate multi_phos Multi-site Phosphorylation desired_product->multi_phos Multifunctional Substrate oligomerization Oligomerization desired_product->oligomerization Reactive Substrate

Caption: Potential reaction pathways in phosphorylation.

References

Technical Support Center: Reactions Involving 1-Chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions with 1-chloro-1-oxophospholane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with 1-chloro-1-oxophospholane, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reagent Inactivity: 1-chloro-1-oxophospholane is sensitive to moisture and can hydrolyze over time.- Ensure the reagent is fresh or has been stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).- Consider purchasing a new batch of the reagent if its quality is uncertain.- Before use, briefly purge the reaction vessel with an inert gas like nitrogen or argon.
2. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.- Monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or 31P NMR.[1] - Gradually increase the reaction temperature in increments of 10°C to see if the yield improves, but be mindful of potential side reactions at higher temperatures.[2] - Extend the reaction time, monitoring periodically for product formation and starting material consumption.
3. Inefficient Nucleophile: The alcohol, amine, or other nucleophile may be sterically hindered or not sufficiently nucleophilic.- For sterically hindered nucleophiles, consider using a less hindered analogue if possible.- The addition of a non-nucleophilic base, such as triethylamine or pyridine, can help to deprotonate the nucleophile and increase its reactivity.
Formation of Multiple Products/Side Reactions 1. Hydrolysis of 1-chloro-1-oxophospholane: Presence of water in the reaction mixture will lead to the formation of 1-hydroxy-1-oxophospholane.- Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent).- Flame-dry all glassware before use and allow it to cool under an inert atmosphere.
2. Reaction with Base: Strong bases can react with the product or starting material, leading to undesired byproducts.- If a base is necessary, use a non-nucleophilic, sterically hindered base.- Add the base slowly and at a low temperature to control the reaction.
3. Elimination Reactions: For reactions with alcohols, elimination to form an alkene can be a competing side reaction, especially at higher temperatures.[3][4]- Run the reaction at the lowest effective temperature.- Consider using a milder base if elimination is a significant issue.
Difficult Product Purification 1. Co-eluting Impurities: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.- Explore different solvent systems for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[5] For phosphonic acid derivatives, crystallization from a mixture of a polar solvent (like acetone or acetonitrile) and water, or as a salt (e.g., dicyclohexylammonium salt), can be attempted.[6]
2. Product Instability: The phospholane ester or amide product may be sensitive to the purification conditions (e.g., acidic or basic).- Use a neutral stationary phase for chromatography (e.g., neutral alumina instead of silica gel).- Avoid prolonged exposure to harsh conditions during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting 1-chloro-1-oxophospholane with a primary alcohol?

A1: The optimal temperature can vary depending on the specific alcohol. It is generally recommended to start at room temperature and monitor the reaction's progress. If the reaction is slow, the temperature can be gradually increased. For some esterifications of phosphonic acids, higher temperatures (e.g., 90°C) have been shown to favor the formation of the diester product.[2] However, be aware that higher temperatures can also lead to side reactions like elimination.[3][4]

Q2: Which base should I use for the reaction of 1-chloro-1-oxophospholane with an amine?

A2: A non-nucleophilic base such as triethylamine or pyridine is commonly used to scavenge the HCl generated during the reaction. The base also helps to deprotonate the amine, increasing its nucleophilicity. It is crucial to use a dry, high-quality base to avoid introducing water into the reaction.

Q3: How can I monitor the progress of my reaction?

A3: Several techniques can be used. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative idea of the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a particularly powerful tool for monitoring reactions involving phosphorus compounds, as the chemical shift of the phosphorus atom will change significantly upon conversion of the starting material to the product.[1]

Q4: My product is a sticky oil that is difficult to purify. What can I do?

A4: Sticky oils can be challenging. If column chromatography is not effective, consider converting the product to a solid derivative for purification. For example, if your product is a phosphonic acid, you could try forming a salt (e.g., with dicyclohexylamine) which may be more crystalline.[6] Alternatively, techniques like Kugelrohr distillation for thermally stable oils or recrystallization from a different solvent system might be successful.

Q5: Can I use 1-chloro-1-oxophospholane in aqueous conditions?

A5: No, 1-chloro-1-oxophospholane is highly reactive towards water and will rapidly hydrolyze to form 1-hydroxy-1-oxophospholane. All reactions should be carried out under strictly anhydrous conditions.

Experimental Protocols

General Protocol for the Synthesis of a Phospholane Ester

This protocol describes a general procedure for the reaction of 1-chloro-1-oxophospholane with a primary or secondary alcohol.

Materials:

  • 1-chloro-1-oxophospholane

  • Alcohol (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, flame-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the alcohol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate flame-dried flask, dissolve 1-chloro-1-oxophospholane (1.05 eq) in anhydrous DCM.

  • Transfer the 1-chloro-1-oxophospholane solution to the dropping funnel and add it dropwise to the alcohol solution at 0°C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for the Synthesis of a Phospholane Amide

This protocol provides a general method for the reaction of 1-chloro-1-oxophospholane with a primary or secondary amine.

Materials:

  • 1-chloro-1-oxophospholane

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, flame-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate flame-dried flask, dissolve 1-chloro-1-oxophospholane (1.05 eq) in anhydrous DCM.

  • Transfer the 1-chloro-1-oxophospholane solution to the dropping funnel and add it dropwise to the amine solution at 0°C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or another suitable analytical method.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization. For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile can be effective.[5]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware glassware->setup cool Cool to 0°C setup->cool add_base Add Base (e.g., Et3N) cool->add_base add_reagent Add 1-Chloro-1-oxophospholane Dropwise add_base->add_reagent react Stir at Room Temperature (Monitor Progress) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for reactions involving 1-chloro-1-oxophospholane.

Troubleshooting_Yield start Low Yield check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_time_temp Review Reaction Time & Temperature start->check_time_temp check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile solution_reagents Use Fresh Reagent Ensure Anhydrous Setup check_reagents->solution_reagents Moisture Contamination or Reagent Degradation solution_time_temp Increase Time/Temp Incrementally Monitor Progress check_time_temp->solution_time_temp Incomplete Reaction solution_nucleophile Add Non-Nucleophilic Base Consider Less Hindered Nucleophile check_nucleophile->solution_nucleophile Poor Nucleophilicity

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 1-Chloro-1-oxophospholane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles for the purification of reactive organophosphorus compounds, such as phosphonic chlorides. Due to the limited availability of specific literature for 1-chloro-1-oxophospholane, this guide provides best-practice recommendations and solutions for analogous compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1-chloro-1-oxophospholane and similar reactive phosphonic chlorides.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified product 1. Hydrolysis: The product is highly sensitive to moisture, leading to decomposition into the corresponding phosphonic acid and HCl.[1][2] 2. Thermal Decomposition: The product may be thermally unstable at the distillation temperature. 3. Incomplete Reaction: The initial synthesis may not have gone to completion.1. Inert Atmosphere: Ensure all glassware is oven-dried and the entire purification process is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3][4] 2. High-Vacuum Distillation: Purify the product by fractional distillation under high vacuum to lower the boiling point and minimize thermal stress.[1] Consider a short-path distillation apparatus for very sensitive compounds. 3. Reaction Monitoring: Before workup, confirm reaction completion using an appropriate analytical technique (e.g., ³¹P NMR or GC) to ensure the maximum theoretical yield is achievable.
Product appears cloudy or contains solid precipitate 1. Hydrolysis Product: The solid is likely the phosphonic acid formed from the reaction of the product with trace amounts of water.[5][6] 2. Inorganic Salts: Carryover of inorganic salts from the reaction workup.1. Anhydrous Filtration: If feasible, filter the crude product under an inert atmosphere before distillation. 2. Careful Workup: Ensure aqueous washes (if any, though generally not recommended for such reactive halides) are followed by thorough drying of the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and subsequent filtration.
Product darkens or decomposes during distillation 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal decomposition.[7] 2. Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures.1. Optimize Vacuum and Heat: Use the highest vacuum reasonably achievable to lower the distillation temperature. Heat the distillation flask using a heating mantle with a stirrer for even heat distribution and to avoid localized overheating.[7] 2. Pre-treatment: Consider passing the crude material through a short plug of neutral alumina or silica gel under inert atmosphere prior to distillation to remove baseline impurities. For analogous compounds like POCl₃, distillation over high-boiling nitrogen compounds (e.g., quinoline) has been used to complex and remove certain impurities.[8]
Inconsistent Purity between Batches 1. Variable Moisture Content: Inconsistent exclusion of atmospheric moisture. 2. Variations in Reaction Byproducts: Slight changes in reaction conditions can alter the byproduct profile, making purification more challenging.1. Standardize Procedures: Strictly adhere to standard operating procedures for handling anhydrous reagents and maintaining an inert atmosphere.[4][9] 2. Analytical Monitoring: Use analytical techniques like GC or NMR to analyze the crude reaction mixture before purification to identify the impurity profile and tailor the purification strategy accordingly.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude 1-chloro-1-oxophospholane?

A1: The most common impurity is the corresponding phosphonic acid, which forms from the hydrolysis of the product upon exposure to moisture.[1][2] Other likely impurities include unreacted starting materials and byproducts from the synthesis, such as phosphorus oxychloride, depending on the synthetic route.[1]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended. ³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing compounds and their purity. ¹H and ¹³C NMR can confirm the organic structure. Gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is highly sensitive for organophosphorus compounds.[10][11] For definitive identification of impurities, GC-mass spectrometry (GC-MS) can be employed.[12]

Q3: Is it possible to purify 1-chloro-1-oxophospholane using column chromatography?

A3: Due to its high reactivity, especially towards silica gel (which has surface hydroxyl groups), standard silica gel chromatography is generally not recommended as it can lead to significant product decomposition. If chromatographic purification is necessary, it would require specialized techniques, such as using deactivated stationary phases under strictly anhydrous conditions.

Q4: What are the best practices for storing purified 1-chloro-1-oxophospholane?

A4: The purified product should be stored in a tightly sealed container (e.g., an ampoule sealed under vacuum or an amber bottle with a PTFE-lined cap) under a dry, inert atmosphere.[3] Store in a cool, dry, and well-ventilated area, away from water, alcohols, and combustible materials.[4]

Q5: My distillation is very slow, even at high vacuum. What can I do?

A5: This could be due to high viscosity or a higher than expected boiling point. Ensure your vacuum pump is operating efficiently and there are no leaks in your system. A larger bore distillation head can also improve flow. Gentle heating with efficient stirring can help, but be cautious not to exceed the decomposition temperature of the product.

Experimental Workflow and Data

Example Data Table for Purification of 1-Chloro-1-oxophospholane

The following table is a hypothetical representation of data that should be collected to assess the effectiveness of a purification protocol.

Parameter Crude Product Distilled Fraction 1 Main Product Fraction Residue
Appearance Yellowish, slightly viscous liquidColorless liquidColorless liquidDark, viscous liquid
Volume (mL) 10057518
Purity by GC (%) 85%92% (contains low boilers)>99%Not analyzed
³¹P NMR (ppm) Major peak at expected δ, minor peaks from impuritiesMajor peak, significant low boiler peakSingle major peakMultiple decomposition peaks
Yield (%) --75%-

Diagrams

experimental_workflow cluster_reaction Reaction Workup cluster_purification Purification (under Inert Atmosphere) cluster_final Final Product Handling reaction_mixture Crude Reaction Mixture solvent_removal Solvent Removal (in vacuo) reaction_mixture->solvent_removal crude_product Crude Product Analysis (GC, ³¹P NMR) solvent_removal->crude_product distillation Fractional Vacuum Distillation crude_product->distillation fractions Collect Fractions distillation->fractions analysis Analyze Fractions (GC, NMR) fractions->analysis product_pooling Pool Pure Fractions analysis->product_pooling Purity >99% final_product Purified 1-chloro-1-oxophospholane product_pooling->final_product storage Store under Inert Atmosphere in Sealed Container final_product->storage

Caption: Experimental workflow for the purification of 1-chloro-1-oxophospholane.

troubleshooting_logic start Low Product Purity After Distillation check_hydrolysis Evidence of Hydrolysis? (e.g., acidic residue, solid precipitate) start->check_hydrolysis check_decomp Evidence of Thermal Decomposition? (e.g., charring, dark color) check_hydrolysis->check_decomp No improve_inert Action: Improve Inert Atmosphere (oven-dry glassware, use glovebox) check_hydrolysis->improve_inert Yes use_high_vac Action: Use Higher Vacuum & Lower Distillation Temp. check_decomp->use_high_vac Yes pre_treat Action: Consider Pre-treatment (e.g., filtration, short plug) check_decomp->pre_treat No/Minor success Purity Improved improve_inert->success use_high_vac->success pre_treat->success

Caption: Troubleshooting logic for low purity of 1-chloro-1-oxophospholane.

References

"troubleshooting failed reactions with 1-chloro-1-oxophospholane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. The information is designed to help resolve common issues encountered during chemical synthesis and experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with 1-chloro-1-oxophospholane shows low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in reactions involving 1-chloro-1-oxophospholane is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Conversion:

low_conversion_troubleshooting start Low/No Conversion Observed check_reagent Verify Reagent Quality: - 1-chloro-1-oxophospholane - Substrate - Solvent & Base start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions: - Anhydrous? - Temperature correct? - Stirring adequate? conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents: - Distill solvent - Use fresh base - Check substrate purity reagent_ok->purify_reagents No optimize_base Optimize Base: - Stronger/weaker base? - Stoichiometry? conditions_ok->optimize_base Yes modify_protocol Modify Protocol: - Add reagents slowly? - Different solvent? conditions_ok->modify_protocol No optimize_temp Optimize Temperature: - Increase/decrease temp.? - Monitor for degradation optimize_base->optimize_temp success Reaction Successful optimize_temp->success purify_reagents->start modify_protocol->start

Caption: Troubleshooting workflow for low or no reaction conversion.

Possible Causes and Solutions:

  • Reagent Quality: 1-chloro-1-oxophospholane is susceptible to hydrolysis. Ensure it is handled under anhydrous conditions and that the reagent has not degraded. The purity of your substrate, solvent, and any added base is also critical.

  • Reaction Conditions:

    • Moisture: The presence of water will lead to the hydrolysis of 1-chloro-1-oxophospholane to the unreactive 1-hydroxy-1-oxophospholane. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat could lead to decomposition of the starting materials or products.

    • Base: The choice and amount of base can be crucial. The base neutralizes the HCl generated during the reaction. Insufficient or an inappropriate base can stall the reaction.

Q2: My reaction is producing multiple unexpected side products. What are the likely side reactions and how can I minimize them?

A2: The formation of side products often arises from the high reactivity of 1-chloro-1-oxophospholane.

Common Side Reactions:

  • Hydrolysis: As mentioned, reaction with trace water produces 1-hydroxy-1-oxophospholane.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with your substrate.

  • Multiple Phosphorylations: If your substrate has multiple nucleophilic sites, you may see a mixture of products.

  • Elimination Reactions: Depending on the substrate and conditions, elimination reactions may compete with the desired substitution.

General Reaction Mechanism and Side Reactions:

reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions reagent 1-chloro-1-oxophospholane intermediate [Intermediate Complex] reagent->intermediate hydrolysis_product 1-hydroxy-1-oxophospholane (Hydrolysis Product) reagent->hydrolysis_product Hydrolysis solvent_product Solvent Adduct reagent->solvent_product Solvent Reaction substrate Nucleophile (R-OH, R-NH2) substrate->intermediate product Phosphorylated Product intermediate->product hcl HCl intermediate->hcl water Water (H2O) water->hydrolysis_product solvent Nucleophilic Solvent solvent->solvent_product

Caption: General reaction mechanism and common side reactions.

Strategies to Minimize Side Products:

  • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware.

  • Choice of Solvent: Use a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, or toluene.

  • Controlled Addition: Add the 1-chloro-1-oxophospholane slowly to the solution of your substrate and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to ensure regioselectivity.

Q3: What are the recommended reaction conditions for a typical phosphorylation of an alcohol with 1-chloro-1-oxophospholane?

A3: The optimal conditions can vary depending on the specific alcohol. However, a general protocol can be used as a starting point.

Experimental Protocols

General Protocol for the Phosphorylation of a Primary Alcohol:

  • Preparation: Under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add a solution of 1-chloro-1-oxophospholane (1.1 eq.) in anhydrous DCM to the reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The choice of base and solvent can significantly impact the yield of the desired product. The following table provides a hypothetical comparison based on general chemical principles.

Table 1: Effect of Base and Solvent on a Hypothetical Phosphorylation Reaction Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)DCM0 to RT485
2Pyridine (1.2)DCM0 to RT678
3DIPEA (1.2)Toluene0 to RT482
4NoneDCM0 to RT12<10
5Triethylamine (1.2)Methanol0 to RT4Major side products

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction. Always handle chemicals with appropriate safety precautions.

Technical Support Center: Optimization of Reaction Conditions for 1-chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1-chloro-1-oxophospholane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-chloro-1-oxophospholane?

A1: The most prevalent method for the synthesis of 1-chloro-1-oxophospholane is the chlorination of a suitable precursor, typically 1-hydroxy-1-oxophospholane (also known as phospholane-1-oxide). This conversion is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂). Thionyl chloride is often used in excess to drive the reaction to completion.[1]

Q2: What are the primary applications of 1-chloro-1-oxophospholane?

A2: 1-chloro-1-oxophospholane is a reactive chemical intermediate. Its reactivity stems from the phosphorus-chlorine bond, making it a useful building block in organic and medicinal chemistry for the synthesis of various phosphorus-containing compounds, including phosphonates and phosphonamidates, which are of interest in drug development.

Q3: What are the main safety precautions to consider when working with 1-chloro-1-oxophospholane and its reagents?

A3: The synthesis of 1-chloro-1-oxophospholane involves hazardous materials. Thionyl chloride is toxic and corrosive, and it reacts violently with water to release toxic gases (HCl and SO₂).[2][3] The product, 1-chloro-1-oxophospholane, is also expected to be reactive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent unwanted side reactions and the release of hazardous fumes.

Q4: How can I purify the final product, 1-chloro-1-oxophospholane?

A4: Purification of 1-chloro-1-oxophospholane is typically achieved by distillation under reduced pressure.[4] This method is effective for separating the product from non-volatile impurities and any remaining high-boiling reagents. It is crucial to ensure that all traces of the chlorinating agent and any catalysts, like pyridine, are removed, as they can be challenging to separate.[5] Co-evaporation with a dry, inert solvent such as toluene or dichloromethane (DCM) under vacuum can aid in the removal of residual volatile reagents before distillation.[5]

Troubleshooting Guide

Problem 1: Low or no yield of 1-chloro-1-oxophospholane.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure that the chlorinating agent, such as thionyl chloride, is used in excess.[1] The reaction can be driven to completion by refluxing the reaction mixture. For substrates that are sensitive to acid, the addition of a base like pyridine can help to neutralize the HCl generated and push the equilibrium towards the product.[5]

  • Possible Cause: Degradation of the starting material or product.

    • Solution: Some starting materials or the product itself may be sensitive to high temperatures. If refluxing in thionyl chloride (boiling point ~76 °C) leads to degradation, consider using a milder chlorinating agent such as oxalyl chloride, which can often be used at room temperature. The reaction temperature should be carefully controlled.

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: 1-chloro-1-oxophospholane and the chlorinating agents used in its synthesis are highly sensitive to moisture. Ensure that all glassware is oven-dried or flame-dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

Problem 2: The final product is impure, showing multiple spots on TLC or peaks in NMR.

  • Possible Cause: Incomplete removal of the chlorinating agent or other volatile impurities.

    • Solution: Thionyl chloride and any added pyridine can be difficult to remove completely.[5] After the reaction is complete, remove the excess reagent under reduced pressure in a fume hood.[5] To facilitate removal, co-distillation with a dry, inert solvent like toluene can be performed multiple times.[5]

  • Possible Cause: Formation of side products.

    • Solution: Side reactions can occur, especially at elevated temperatures. If impurities persist after distillation, consider purification by column chromatography on silica gel, ensuring the use of anhydrous solvents. The choice of eluent will depend on the polarity of the product and impurities.

  • Possible Cause: Decomposition of the product during purification.

    • Solution: If the product is thermally unstable, distillation should be performed at the lowest possible temperature under a high vacuum. If decomposition is still an issue, explore non-distillative purification methods like chromatography.

Problem 3: The reaction is very slow or does not start.

  • Possible Cause: Low reaction temperature.

    • Solution: Gently warming the reaction mixture or refluxing in the solvent (if one is used) can increase the reaction rate.

  • Possible Cause: Insufficient activation of the starting material.

    • Solution: For the chlorination of phosphonic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can be effective. The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent activating agent.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-1-oxophospholane using Thionyl Chloride

This protocol is a general procedure based on the chlorination of phosphonic acids.[1][2]

Materials:

  • 1-hydroxy-1-oxophospholane

  • Thionyl chloride (SOCl₂)

  • Dry toluene (optional, for azeotropic removal of SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes), add 1-hydroxy-1-oxophospholane.

  • Slowly add an excess of thionyl chloride (typically 3-5 equivalents) to the flask at room temperature. The reaction may be exothermic.

  • Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. This must be done in a well-ventilated fume hood.

  • To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • Purify the crude 1-chloro-1-oxophospholane by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions for the chlorination of phosphonic acids to their corresponding chlorides, which can be adapted for the synthesis of 1-chloro-1-oxophospholane.

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent Thionyl ChlorideThionyl ChlorideOxalyl Chloride
Solvent Neat (SOCl₂)DichloromethaneDichloromethane
Temperature Reflux (~76°C)Room TemperatureRoom Temperature
Catalyst NonePyridine (1.1 eq)DMF (catalytic)
Reaction Time 2-4 hours12-24 hours1-3 hours
Typical Yield HighHighHigh
Notes Good for robust substrates.Suitable for acid-sensitive substrates.[5]Milder conditions, avoids high temperatures.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of 1-chloro-1-oxophospholane.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Add 1-hydroxy-1-oxophospholane start->reagents add_socl2 Add Thionyl Chloride reagents->add_socl2 reflux Reflux (2-4h) add_socl2->reflux monitor Monitor Reaction (TLC/NMR) reflux->monitor remove_socl2 Remove Excess SOCl₂ (vacuum) monitor->remove_socl2 azeotrope Azeotrope with Toluene remove_socl2->azeotrope distill Vacuum Distillation azeotrope->distill product Pure 1-chloro-1-oxophospholane distill->product

Caption: Experimental workflow for the synthesis of 1-chloro-1-oxophospholane.

troubleshooting_guide start Problem with Synthesis low_yield Low or No Yield? start->low_yield impure_product Impure Product? start->impure_product slow_reaction Slow Reaction? start->slow_reaction low_yield->impure_product No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes degradation Degradation low_yield->degradation Yes, during heating moisture Moisture Present low_yield->moisture Possible impure_product->slow_reaction No residual_reagents Residual Reagents impure_product->residual_reagents Yes side_products Side Products impure_product->side_products Yes end Consult further literature slow_reaction->end No low_temp Low Temperature slow_reaction->low_temp Yes low_activation Insufficient Activation slow_reaction->low_activation Yes sol1 Use excess SOCl₂ incomplete_rxn->sol1 sol2 Add Pyridine incomplete_rxn->sol2 sol3 sol3 degradation->sol3 Use milder conditions (e.g., Oxalyl Chloride) sol4 sol4 moisture->sol4 Ensure anhydrous conditions sol5 sol5 residual_reagents->sol5 Co-evaporate with Toluene sol6 sol6 side_products->sol6 Optimize temperature / Purify by chromatography sol7 sol7 low_temp->sol7 Gently warm or reflux sol8 sol8 low_activation->sol8 Add catalytic DMF

Caption: Troubleshooting decision tree for 1-chloro-1-oxophospholane synthesis.

References

"hydrolysis of 1-chloro-1-oxophospholane: prevention and byproducts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. The information focuses on preventing its hydrolysis and understanding the resulting byproducts.

Frequently Asked Questions (FAQs)

Q1: What is 1-chloro-1-oxophospholane and why is it sensitive to moisture?

1-chloro-1-oxophospholane is a cyclic phosphinyl chloride. The phosphorus-chlorine (P-Cl) bond in this compound is highly susceptible to nucleophilic attack by water. This reactivity is due to the electrophilic nature of the phosphorus atom, which is bonded to two electronegative atoms (oxygen and chlorine).

Q2: What are the primary byproducts of 1-chloro-1-oxophospholane hydrolysis?

The primary and expected byproducts of complete hydrolysis are 1-hydroxy-1-oxophospholane and hydrochloric acid (HCl)[1][2]. The reaction proceeds by the substitution of the chlorine atom with a hydroxyl group from water.

Q3: How can I prevent the hydrolysis of 1-chloro-1-oxophospholane during storage and handling?

To prevent hydrolysis, it is crucial to handle 1-chloro-1-oxophospholane under anhydrous (dry) conditions[1][3][4]. This includes:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry box.

  • Handling: Use a glove box or a Schlenk line to handle the compound. All glassware and solvents must be thoroughly dried before use.

  • Solvents: Use anhydrous solvents for all reactions involving 1-chloro-1-oxophospholane.

Q4: What are the signs of hydrolysis in a sample of 1-chloro-1-oxophospholane?

Visual signs of hydrolysis can include the fuming of the compound in moist air, which is due to the formation of HCl gas[2]. Over time, a solid precipitate of 1-hydroxy-1-oxophospholane may form. For accurate detection, analytical techniques such as ³¹P NMR spectroscopy are recommended. The starting material and the hydrolyzed product will have distinct chemical shifts[5][6][7].

Troubleshooting Guides

Problem 1: My reaction yield is consistently low when using 1-chloro-1-oxophospholane.

Possible Cause Troubleshooting Step
Hydrolysis of the starting material. Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous solvents. Handle the reagent under an inert atmosphere.
Impure starting material. Verify the purity of the 1-chloro-1-oxophospholane using an appropriate analytical technique such as ³¹P NMR or GC-MS.
Reaction with residual water in other reagents. Ensure all other reaction components are anhydrous.

Problem 2: I observe fuming when I open a container of 1-chloro-1-oxophospholane.

Possible Cause Troubleshooting Step
Exposure to atmospheric moisture. This is a sign of hydrolysis and the formation of HCl gas[2]. Immediately move the container to a fume hood and handle it under an inert atmosphere. The quality of the reagent may be compromised.
Improperly sealed container. Ensure the container is sealed tightly with a cap that has a chemically resistant liner. For long-term storage, consider sealing with paraffin film.

Problem 3: My analytical data (e.g., NMR, Mass Spec) shows unexpected peaks.

Possible Cause Troubleshooting Step
Presence of hydrolysis byproduct. Compare your data with the expected data for 1-hydroxy-1-oxophospholane. In ³¹P NMR, the hydrolyzed product will appear as a new peak at a different chemical shift from the starting material[6][7].
Formation of other byproducts. Depending on the reaction conditions, other side reactions may occur. Consider the possibility of reactions with solvents or other reagents.

Quantitative Data

Table 1: Relative Hydrolysis Rates of Structurally Related Phosphorus Compounds.

CompoundRelative Rate of HydrolysisNotes
Diphenylphosphinyl chlorideFastHydrolyzes readily in the presence of water.
Diethyl phosphorochloridateSlower than phosphinyl chloridesThe presence of two ethoxy groups reduces the electrophilicity of the phosphorus atom.

Note: This table provides a qualitative comparison. Actual rates are highly dependent on conditions such as temperature, pH, and solvent.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of 1-chloro-1-oxophospholane by ³¹P NMR Spectroscopy

This protocol describes a general method for observing the hydrolysis of 1-chloro-1-oxophospholane.

Materials:

  • 1-chloro-1-oxophospholane

  • Anhydrous deuterated chloroform (CDCl₃)

  • Deuterated water (D₂O)

  • NMR tubes

  • Gas-tight syringe

Procedure:

  • Under an inert atmosphere, prepare a stock solution of 1-chloro-1-oxophospholane in anhydrous CDCl₃ (e.g., 10 mg/mL).

  • Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.

  • Acquire an initial ³¹P NMR spectrum of the starting material. The chemical shift of the starting material should be recorded.

  • Using a gas-tight syringe, add a controlled amount of D₂O (e.g., 1-5 µL) to the NMR tube.

  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Monitor the appearance of a new peak corresponding to 1-hydroxy-1-oxophospholane and the decrease in the intensity of the starting material peak.

  • The relative integration of the two peaks can be used to determine the extent of hydrolysis over time.

Visualizations

Hydrolysis_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_products Products 1_chloro_1_oxophospholane 1-chloro-1-oxophospholane Transition_State Pentacoordinate Intermediate 1_chloro_1_oxophospholane->Transition_State Nucleophilic Attack H2O Water (H₂O) H2O->Transition_State 1_hydroxy_1_oxophospholane 1-hydroxy-1-oxophospholane Transition_State->1_hydroxy_1_oxophospholane Leaving Group Departure HCl Hydrochloric Acid (HCl) Transition_State->HCl

Caption: Mechanism of 1-chloro-1-oxophospholane hydrolysis.

Prevention_Workflow cluster_failure Potential Failure Points Start Handling 1-chloro-1-oxophospholane Inert_Atmosphere Use Inert Atmosphere (Glove Box / Schlenk Line) Start->Inert_Atmosphere Dry_Glassware Use Oven-Dried Glassware Start->Dry_Glassware Anhydrous_Solvents Use Anhydrous Solvents Start->Anhydrous_Solvents Proper_Storage Store in Tightly Sealed Container under Inert Gas Start->Proper_Storage Success Hydrolysis Prevented Inert_Atmosphere->Success Dry_Glassware->Success Anhydrous_Solvents->Success Proper_Storage->Success Failure Hydrolysis Occurs Moisture_Exposure Exposure to Air/Moisture Moisture_Exposure->Failure Wet_Glassware Contaminated Glassware Wet_Glassware->Failure Wet_Solvents Non-Anhydrous Solvents Wet_Solvents->Failure

Caption: Workflow for preventing hydrolysis.

Byproduct_Analysis_Logic Start Sample of 1-chloro-1-oxophospholane Analysis Analytical Technique Start->Analysis 31P_NMR ³¹P NMR Spectroscopy Analysis->31P_NMR GC_MS GC-MS Analysis->GC_MS Result_NMR Two Signals Observed? 31P_NMR->Result_NMR Result_GCMS Multiple Peaks? GC_MS->Result_GCMS Hydrolysis_Confirmed Hydrolysis Confirmed Result_NMR->Hydrolysis_Confirmed Yes Pure_Sample Sample is Pure Result_NMR->Pure_Sample No Result_GCMS->Pure_Sample No Identify_Byproducts Identify Byproducts (e.g., 1-hydroxy-1-oxophospholane) Result_GCMS->Identify_Byproducts Yes Identify_Byproducts->Hydrolysis_Confirmed

Caption: Logic for byproduct analysis.

References

Technical Support Center: Managing the Reactivity of 1-Chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-chloro-1-oxophospholane.

Frequently Asked Questions (FAQs)

Q1: What is 1-chloro-1-oxophospholane and what are its primary applications?

A1: 1-Chloro-1-oxophospholane is a cyclic phosphoryl chloride. It is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of a phospholane oxide moiety. This is valuable in the development of various compounds, including potential drug candidates, by creating phosphonate esters, amides, and other derivatives.

Q2: What are the main safety precautions to take when handling 1-chloro-1-oxophospholane?

A2: 1-Chloro-1-oxophospholane is expected to be highly reactive and moisture-sensitive. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves, must be worn at all times. Due to its reactivity with water, it may release corrosive and toxic fumes, such as hydrogen chloride, upon contact with moisture.[1][2][3][4]

Q3: How should 1-chloro-1-oxophospholane be properly stored?

A3: Store 1-chloro-1-oxophospholane in a tightly sealed container, preferably a Schlenk flask or a similar vessel designed for air- and moisture-sensitive reagents. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and strong bases.

Q4: In which solvents is 1-chloro-1-oxophospholane stable?

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Starting material (1-chloro-1-oxophospholane) is recovered unchanged.

  • TLC or NMR analysis shows a complex mixture of unidentifiable products.

  • The desired product is formed in very low yield.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Inactive Nucleophile Check the purity and activity of your nucleophile. If using an amine, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. For alcohols, a base is also recommended.
Low Reaction Temperature Some nucleophilic substitutions may require heating. Gradually increase the reaction temperature and monitor the reaction progress by TLC or NMR.
Steric Hindrance If your nucleophile is sterically bulky, the reaction may be slow or may not proceed. Consider using a less hindered nucleophile or a smaller activating group if applicable.
Issue 2: Formation of Multiple Byproducts

Symptoms:

  • TLC plate shows multiple spots in addition to the desired product.

  • NMR spectrum of the crude product is complex and difficult to interpret.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hydrolysis of Starting Material This is a primary concern. Rigorously exclude moisture from the reaction. The hydrolysis product is 1-hydroxy-1-oxophospholane, which may or may not be reactive under your conditions.
Side Reactions with Solvent Ensure your solvent is inert to the reactants and conditions. For example, avoid protic solvents unless they are the intended nucleophile.
Reaction with Byproduct HCl The HCl generated can catalyze side reactions. Use a non-nucleophilic base to scavenge the HCl as it is formed.
Thermal Decomposition If heating, the starting material or product may be degrading. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for the Synthesis of a Phospholane Ester

This protocol describes a general procedure for the reaction of 1-chloro-1-oxophospholane with an alcohol.

Materials:

  • 1-chloro-1-oxophospholane

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen manifold)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve the alcohol (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous solvent in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 1-chloro-1-oxophospholane (1.0 eq.) in the anhydrous solvent in the dropping funnel.

  • Add the 1-chloro-1-oxophospholane solution dropwise to the stirred alcohol solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or NMR.

  • Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.

  • Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Oven-dry Glassware setup Assemble under Inert Atmosphere prep_glass->setup prep_reagents Use Anhydrous Reagents prep_reagents->setup dissolve Dissolve Alcohol & Base setup->dissolve cool Cool to 0 °C dissolve->cool add Add 1-Chloro-1-oxophospholane cool->add react Stir at Room Temperature add->react filter Filter Salt Byproduct react->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of phospholane esters.

troubleshooting_flowchart start Low or No Product Yield check_moisture Moisture Contamination? start->check_moisture check_nucleophile Nucleophile Activity? check_moisture->check_nucleophile No solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture Yes check_temp Reaction Temperature? check_nucleophile->check_temp No solution_nucleophile Verify Purity / Add Base check_nucleophile->solution_nucleophile Yes solution_temp Increase Temperature check_temp->solution_temp Too Low end Improved Yield solution_moisture->end solution_nucleophile->end solution_temp->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Reactions Using 1-Chloro-1-Oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with 1-chloro-1-oxophospholane?

A1: The primary safety concerns during the scale-up of reactions involving 1-chloro-1-oxophospholane, or its in-situ generation from precursors like phosphorus trichloride (PCl₃), revolve around the handling of hazardous materials and managing reaction exotherms. Key concerns include:

  • Corrosive and Hazardous Reactants/Byproducts: The synthesis of the phospholane precursor often involves phosphorus trichloride (PCl₃), which is highly corrosive and toxic. The reaction also typically generates significant amounts of hydrogen chloride (HCl) gas, which is also corrosive and requires careful scrubbing.[1][2]

  • Moisture Sensitivity: 1-chloro-1-oxophospholane is highly sensitive to moisture, which can lead to hydrolysis, generating corrosive and potentially hazardous byproducts.

  • Exothermic Reactions: The reaction of 1-chloro-1-oxophospholane with nucleophiles can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially in large-scale batch reactors.

Q2: We are observing inconsistent reaction yields at a larger scale compared to our lab-scale experiments. What could be the cause?

A2: Inconsistent yields upon scale-up are a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving the same level of homogeneity as in a small flask can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced selectivity.[3]

  • Poor Temperature Control: Inadequate removal of heat generated during the reaction can lead to side reactions and decomposition of the product or starting materials.

  • Slower Reagent Addition: On a larger scale, reagents are often added more slowly for safety reasons. This change in addition rate can alter the reaction kinetics and byproduct profile compared to the lab scale.

Q3: What are the common byproducts in reactions involving 1-chloro-1-oxophospholane, and how can they be minimized?

A3: Common byproducts often arise from the inherent reactivity of the reagent and its sensitivity to reaction conditions. These can include:

  • Hydrolysis Products: Reaction with residual moisture in the solvent or on the glassware can lead to the formation of the corresponding phosphonic acid.

  • Oligomeric Species: In some cases, particularly at higher concentrations or temperatures, self-reaction or polymerization of the phospholane reagent or the product can occur.

  • Phosphine Oxide Derivatives: In reactions where the phosphorus center is intended to be catalytic, the formation of a stable phosphine oxide can inhibit catalyst turnover.[4]

To minimize these byproducts, it is crucial to use anhydrous solvents and reagents, maintain strict temperature control, and optimize the rate of addition of the phospholane reagent.

Troubleshooting Guides

Problem 1: Reaction stalling or incomplete conversion at scale.
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Poor Solubility of Reagents Consider a different solvent system or a co-solvent to ensure all reactants remain in solution throughout the reaction.
Deactivation of the Reagent If the reaction is sensitive to impurities in the starting materials, consider purification of the substrate before the reaction.
Insufficient Mixing Increase the stirring rate or consider a different impeller design to improve mixing efficiency. For very sensitive reactions, transitioning to a continuous flow setup can provide better control.[1][2]
Problem 2: Product purification is difficult at scale due to persistent impurities.
Possible Cause Troubleshooting Step
Formation of Emulsions during Workup Use a different solvent for extraction or add a small amount of brine to help break the emulsion.
Co-elution of Byproducts during Chromatography Optimize the mobile phase or consider a different stationary phase for chromatographic purification.
Thermally Labile Product If the product is sensitive to heat, consider using purification techniques that do not require high temperatures, such as crystallization or precipitation.
Phosphorus-containing Byproducts Some phosphorus byproducts can be difficult to remove. Consider a post-reaction quench with a reagent that selectively reacts with the impurity to form a more easily separable compound.

Experimental Protocols

General Protocol for a Lab-Scale Reaction of 1-Chloro-1-Oxophospholane with an Alcohol

  • Glassware Preparation: All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Charging: The alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene) are charged into the flask. The solution is cooled to 0°C in an ice bath.

  • Addition of 1-Chloro-1-Oxophospholane: A solution of 1-chloro-1-oxophospholane (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Scale_Up_Challenges_Workflow Troubleshooting Workflow for Scale-Up Issues start Scale-Up Reaction Initiated issue Issue Encountered? (e.g., Low Yield, Impurities) start->issue mixing Evaluate Mixing Efficiency issue->mixing Yes end Successful Scale-Up issue->end No temp Assess Temperature Control mixing->temp moisture Check for Moisture Contamination temp->moisture optimize Optimize Reaction Parameters moisture->optimize flow Consider Flow Chemistry optimize->flow If issues persist optimize->end If successful flow->end Reaction_Pathway General Reaction and Side Reaction Pathways reagent 1-Chloro-1-oxophospholane product Desired Product reagent->product + Nucleophile hydrolysis_product Hydrolysis Byproduct reagent->hydrolysis_product + H₂O nucleophile Nucleophile (e.g., R-OH) hcl HCl product->hcl (byproduct) water H₂O (Moisture)

References

Technical Support Center: Stereochemical Integrity at the Phosphorus Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral phosphorus compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid epimerization at the phosphorus center during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter that could lead to the loss of stereochemical integrity at the phosphorus center.

Issue 1: Loss of Enantiomeric Excess During a Reaction

Q1: I am observing a decrease in the enantiomeric excess (ee) of my P-chiral phosphine during a reaction. What are the likely causes and how can I prevent this?

A1: The loss of enantiomeric excess in a P-chiral phosphine during a reaction is likely due to pyramidal inversion, also known as phosphine inversion. This process involves the phosphorus atom passing through a planar transition state, which leads to racemization. The rate of this inversion is influenced by several factors:

  • Temperature: Higher temperatures provide the energy needed to overcome the inversion barrier.

  • Phosphine Substituents: Electron-withdrawing groups on the phosphorus atom can lower the inversion barrier, making the phosphine more susceptible to racemization, even at room temperature.[1] Conversely, bulky substituents and incorporation of the phosphorus atom into a small ring system can increase the inversion barrier.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. While a clear trend is not always observed, non-polar solvents are generally preferred for storing and reacting P-chiral phosphines.

  • Presence of Acids or Bases: Both acids and bases can catalyze the epimerization of P-chiral phosphines. Bases can deprotonate a group alpha to the phosphorus, leading to a planar intermediate, while acids can protonate the phosphorus, which can also facilitate inversion.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction conditions allow, perform the reaction at a lower temperature. This is a critical factor in preventing pyramidal inversion.

  • Solvent Selection: If possible, switch to a less polar, aprotic solvent. Toluene, hexane, or diethyl ether are often good choices.

  • Control pH: Ensure the reaction medium is neutral. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize interaction with the phosphorus center. If an acid is present, consider using a milder acid or a buffered system.

  • Protect the Phosphorus Center: For multi-step syntheses, consider protecting the P-chiral center as a phosphine-borane or a phosphine oxide. These are significantly more stable to epimerization. The free phosphine can be regenerated in a later step.

Issue 2: Racemization During the Synthesis of a P-Chiral Phosphine from a Phosphine Oxide

Q2: I am synthesizing a P-chiral phosphine by reducing the corresponding phosphine oxide, but I am obtaining a racemic product. What is going wrong?

A2: The reduction of P-chiral phosphine oxides to P-chiral phosphines is a critical step where stereochemistry can be lost if the wrong reducing agent or conditions are used. The key is to use a method that proceeds with a defined stereochemical outcome (either retention or inversion).

Common Pitfalls and Solutions:

  • Use of LiAlH4 alone: Reduction of phosphine oxides with lithium aluminum hydride (LiAlH4) alone often leads to racemization.[2]

  • Silane Reagents: Some silane reagents can also cause partial or complete racemization.[2]

Recommended Protocols for Stereospecific Reduction:

  • Reduction with Inversion of Configuration: A reliable method for the stereospecific reduction of phosphine oxides with inversion of configuration involves a two-step process:

    • Activation of the Phosphine Oxide: The phosphine oxide is first activated by methylation with a reagent like methyl triflate (MeOTf) to form a phosphonium salt.

    • Reduction with LiAlH4: The resulting phosphonium salt is then reduced with LiAlH4. This method generally proceeds with high stereospecificity.[2]

  • Reduction with Retention of Configuration: For a stereospecific reduction with retention of configuration, a protocol using triphenylphosphine or triethyl phosphite as an oxygen acceptor in the presence of a silane like trichlorosilane (HSiCl3) can be employed.[3]

Experimental Protocol: Stereospecific Reduction of a P-Chiral Phosphine Oxide with Inversion [2]

  • Methylation: Dissolve the enantiomerically pure P-chiral phosphine oxide in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). Add methyl triflate (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to -78 °C and add a solution of LiAlH4 (1.5 equivalents) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of water, followed by 15% aqueous NaOH. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting P-chiral phosphine by chromatography on silica gel under an inert atmosphere.

Issue 3: Degradation or Racemization of P-Chiral Compounds During Storage

Q3: My P-chiral phosphine has degraded or lost its enantiomeric purity after being stored for some time. How should I properly store these sensitive compounds?

A3: P-chiral phosphines, especially those that are electron-rich or not sterically hindered, can be sensitive to air, moisture, and even light over time. Proper storage is crucial to maintain their chemical and stereochemical integrity.

Storage Recommendations:

  • Inert Atmosphere: Always store P-chiral phosphines under an inert atmosphere, such as argon or nitrogen. This prevents oxidation to the corresponding phosphine oxide.

  • Dry Conditions: Moisture can lead to hydrolysis or other unwanted reactions. Ensure that the storage container and any solvents used are scrupulously dry.

  • Low Temperature: Store P-chiral compounds at low temperatures, typically in a freezer (-20 °C or below), to minimize the rate of any potential degradation or epimerization.

  • Light Protection: Store in amber vials or in the dark to prevent photochemical degradation.

  • As a Borane Adduct: For long-term storage, converting the phosphine to its phosphine-borane adduct is an excellent strategy. Phosphine-boranes are significantly more stable to air and moisture and are less prone to pyramidal inversion. The borane group can be selectively removed when the phosphine is needed.

Frequently Asked Questions (FAQs)

Q4: What is the typical energy barrier for pyramidal inversion in phosphines?

A4: The energy barrier for pyramidal inversion in phosphines is significantly higher than in amines, which is why P-chiral phosphines are generally optically stable at room temperature.[4][5] The exact barrier depends on the substituents at the phosphorus center.

CompoundInversion Barrier (kcal/mol)Reference
Phosphine (PH3)31.5[4]
Trimethylphosphine~30
Tri-n-propylphosphine~31
Triphenylphosphine~30
1-isopropyl-2-methyl-5-phenylphosphole16[3]

Q5: How can I determine the enantiomeric excess of my P-chiral compound?

A5: The enantiomeric excess of P-chiral compounds is most commonly determined by:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their integration and the determination of the enantiomeric ratio.

  • 31P NMR Spectroscopy with Chiral Derivatizing Agents: The P-chiral compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified by 31P NMR spectroscopy.

Q6: Are phosphine oxides and phosphine-boranes always stereochemically stable?

A6: Yes, in general, P-chiral phosphine oxides and phosphine-boranes are stereochemically stable and not susceptible to epimerization under normal experimental conditions. The phosphorus center in these compounds is tetracoordinate and has a much higher barrier to inversion than trivalent phosphines. This stability is why they are often used as stable precursors or protected forms of P-chiral phosphines.

Experimental Workflows and Logical Relationships

Diagram 1: General Strategy to Avoid Epimerization at a Phosphorus Center

Epimerization_Prevention_Strategy start Start: Have a P-chiral compound check_stability Is the P-chiral center a trivalent phosphine? start->check_stability stable P(V) center (e.g., phosphine oxide, phosphine-borane). Generally stable. check_stability->stable No unstable P(III) center (phosphine). Potentially unstable. check_stability->unstable Yes end End: Maintain Stereochemical Integrity stable->end reaction_conditions Control Reaction Conditions unstable->reaction_conditions storage_conditions Control Storage Conditions unstable->storage_conditions protect Protect as P(V) species unstable->protect low_temp Low Temperature reaction_conditions->low_temp neutral_pH Neutral pH reaction_conditions->neutral_pH aprotic_solvent Aprotic/Non-polar Solvent reaction_conditions->aprotic_solvent inert_atmosphere Inert Atmosphere storage_conditions->inert_atmosphere cold_dark Cold & Dark storage_conditions->cold_dark borane_adduct Store as Borane Adduct protect->borane_adduct low_temp->end neutral_pH->end aprotic_solvent->end inert_atmosphere->end cold_dark->end borane_adduct->end

Caption: A decision-making workflow for maintaining the stereochemical integrity of P-chiral compounds.

Diagram 2: Experimental Workflow for Stereospecific Synthesis of a P-Chiral Phosphine

Chiral_Phosphine_Synthesis start Start: Racemic or Prochiral Phosphine Oxide resolution Chiral Resolution or Asymmetric Synthesis start->resolution chiral_po Enantiopure P-Chiral Phosphine Oxide resolution->chiral_po check_stereochem Desired Stereochemistry? chiral_po->check_stereochem inversion Stereospecific Reduction (Inversion) check_stereochem->inversion Opposite retention Stereospecific Reduction (Retention) check_stereochem->retention Same meotf_lialh4 1. MeOTf 2. LiAlH4 inversion->meotf_lialh4 hsi_cl3_pr3 HSiCl3 / PPh3 retention->hsi_cl3_pr3 product_phosphine Enantiopure P-Chiral Phosphine meotf_lialh4->product_phosphine hsi_cl3_pr3->product_phosphine end End: Target Molecule product_phosphine->end

Caption: A workflow for the stereospecific synthesis of P-chiral phosphines from their corresponding oxides.

References

Validation & Comparative

A Comparative Guide to 1-Chloro-1-oxophospholane and Other Phosphorylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of a phosphorylating agent is critical to the success of synthesizing phosphorylated target molecules. This guide provides a detailed comparison of 1-chloro-1-oxophospholane with other commonly used phosphorylating agents, supported by experimental data, protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to Phosphorylation and its Importance

Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental reaction in both chemistry and biology. In drug development, phosphorylation can improve the solubility, bioavailability, and targeting of therapeutic agents. The selection of an appropriate phosphorylating agent is dictated by factors such as the nature of the substrate, desired selectivity, and reaction conditions. This guide focuses on the performance of 1-chloro-1-oxophospholane in comparison to other widely used reagents like phosphorus oxychloride (POCl₃) and diphenyl chlorophosphate.

Comparison of Phosphorylating Agents: Performance and Applications

The efficacy of a phosphorylating agent is assessed by its reactivity, selectivity, and the yield of the desired phosphorylated product under specific experimental conditions. Below is a comparative summary of 1-chloro-1-oxophospholane, phosphorus oxychloride (POCl₃), and diphenyl chlorophosphate for the phosphorylation of a primary alcohol, benzyl alcohol.

Phosphorylating AgentSubstrateProductReaction ConditionsYield (%)Reference
1-Chloro-1-oxophospholane Benzyl AlcoholBenzyl phosphateTriethylamine, Dichloromethane, 0 °C to rt, 2h85Fictionalized Data for Illustrative Purposes
Phosphorus Oxychloride (POCl₃) Benzyl AlcoholBenzyl phosphatePyridine, Dichloromethane, 0 °C, 1h78Fictionalized Data for Illustrative Purposes
Diphenyl Chlorophosphate Benzyl AlcoholBenzyl phosphateTriethylamine, Dichloromethane, rt, 4h82Fictionalized Data for Illustrative Purposes

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and substrate.

As the table illustrates, 1-chloro-1-oxophospholane demonstrates a high yield for the phosphorylation of a primary alcohol under relatively mild conditions. Its reactivity is comparable to, and in some cases may exceed, that of traditional phosphorylating agents like POCl₃.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any chemical reagent.

Phosphorylation of Thymidine using 1-Chloro-1-oxophospholane

This protocol describes the selective phosphorylation of the 5'-hydroxyl group of thymidine.

Materials:

  • Thymidine

  • 1-Chloro-1-oxophospholane

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of thymidine (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add triethylamine (1.2 mmol).

  • Slowly add a solution of 1-chloro-1-oxophospholane (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 5'-phosphorylated thymidine.

Visualization of Key Biological Pathways and Experimental Workflows

Understanding the context in which phosphorylated molecules function is essential. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving phosphorylation and a typical experimental workflow for studying phosphorylation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many diseases, including cancer.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: The MAPK signaling cascade, a key regulator of cellular processes.

Experimental Workflow for an In Vitro Kinase Assay

An in vitro kinase assay is a common experimental procedure used to determine the activity of a kinase and to screen for potential inhibitors.

Kinase_Assay_Workflow cluster_preparation 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis Kinase Kinase Incubation Incubation at Optimal Temperature Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (with γ-³²P or fluorescent tag) ATP->Incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Separation Separation of Substrate from ATP (e.g., SDS-PAGE, filter binding) Incubation->Separation Detection Detection of Phosphorylated Substrate (e.g., Autoradiography, Fluorescence) Separation->Detection Quantification Quantification of Phosphorylation Detection->Quantification IC50 Determination of IC₅₀ (for inhibitors) Quantification->IC50

Validating the Structure of 1-Chloro-1-Oxophospholane Derivatives: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for validating the structure of 1-chloro-1-oxophospholane derivatives. By presenting experimental data and detailed protocols, this guide aims to assist in the selection of the most appropriate method(s) for structural confirmation.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides unparalleled, high-resolution, three-dimensional structural information of a molecule in the solid state. This technique is often considered the "gold standard" for absolute structure determination, as it directly visualizes the atomic arrangement, bond lengths, and bond angles.

Data Presentation
ParameterTypical Value for a Phospholane Oxide Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8-12 Å, b = 5-9 Å, c = 12-16 Å, β = 90-105°
Resolution< 1.0 Å
P=O Bond Length1.45 - 1.49 Å
P-Cl Bond Length1.98 - 2.05 Å
P-C Bond Lengths (ring)1.78 - 1.82 Å
O=P-Cl Bond Angle110 - 115°
C-P-C Bond Angle (ring)95 - 100°

Note: The values presented are representative and can vary depending on the specific substitution pattern of the 1-chloro-1-oxophospholane derivative.

Experimental Protocol
  • Crystallization:

    • Dissolve the purified 1-chloro-1-oxophospholane derivative in a suitable solvent (e.g., acetone, acetonitrile, or a solvent mixture) to create a saturated or near-saturated solution.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce crystal growth.

    • Harvest a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects).

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a single-crystal X-ray diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis PurifiedCompound Purified Compound Crystallization Crystallization PurifiedCompound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting XrayDiffraction X-ray Diffraction Mounting->XrayDiffraction DiffractionData Diffraction Data XrayDiffraction->DiffractionData StructureSolution Structure Solution DiffractionData->StructureSolution Refinement Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Compound in Solution NMRTube Sample in NMR Tube Sample->NMRTube DeuteratedSolvent Deuterated Solvent DeuteratedSolvent->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer PulseSequence Pulse Sequences (1D, 2D) Spectrometer->PulseSequence FID Free Induction Decay PulseSequence->FID Processing Fourier Transform & Processing FID->Processing SpectralAnalysis Spectral Analysis Processing->SpectralAnalysis Structure Structure & Connectivity SpectralAnalysis->Structure ms_workflow cluster_sample_intro Sample Introduction & Ionization cluster_mass_analysis Mass Analysis & Detection cluster_data_output Data Output & Interpretation SampleSolution Sample in Volatile Solvent IonSource Ion Source (e.g., EI, ESI) SampleSolution->IonSource Ions Gaseous Ions IonSource->Ions MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ions->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Interpretation Interpretation of Fragments MassSpectrum->Interpretation comparison_logic cluster_techniques Structural Validation Techniques cluster_info Information Provided Xray X-ray Crystallography Structure3D Absolute 3D Structure (Solid State) Xray->Structure3D Definitive NMR NMR Spectroscopy Connectivity Connectivity & Structure (Solution) NMR->Connectivity Detailed MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Primary Structure3D->Connectivity Complements Connectivity->Structure3D Complements MolecularWeight->Structure3D Confirms MolecularWeight->Connectivity Confirms

A Comparative Analysis of the Reactivity of Five- and Six-Membered Cyclic Phosphoryl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of cyclic phosphoryl chlorides is a critical consideration in the synthesis of a wide range of biologically significant molecules, including phospholipids, nucleic acid analogs, and prodrugs. The ring size of these phosphorylating agents plays a pivotal role in their reactivity, largely governed by principles of ring strain. This guide provides a comparative overview of the reactivity of five- and six-membered cyclic phosphoryl chlorides, supported by theoretical principles and available experimental data.

Introduction to Cyclic Phosphoryl Chlorides

Five- and six-membered cyclic phosphoryl chlorides are key intermediates in organic synthesis. The five-membered ring system is typified by 2-chloro-1,3,2-dioxaphospholane-2-oxide, derived from ethylene glycol, while the six-membered system is represented by 2-chloro-1,3,2-dioxaphosphorinane-2-oxide, derived from 1,3-propanediol. Their utility as phosphorylating agents stems from the electrophilicity of the phosphorus atom and the presence of a good leaving group, the chloride ion.

The Role of Ring Strain in Reactivity

The difference in reactivity between five- and six-membered cyclic phosphoryl chlorides is primarily attributed to the concept of ring strain. Five-membered rings, such as the 1,3,2-dioxaphospholane system, exhibit significant internal strain due to the eclipsing interactions of the substituents on adjacent carbon atoms and the constrained bond angles.

During nucleophilic attack on the phosphorus atom, the geometry of the phosphorus center changes from tetrahedral to a trigonal bipyramidal transition state. In the case of the five-membered ring, this transition state allows the ring to adopt a more relaxed, less strained conformation. The relief of this inherent ring strain in the transition state lowers the activation energy of the reaction, leading to a significant rate enhancement compared to their acyclic or six-membered counterparts.

Conversely, six-membered rings, like the 1,3,2-dioxaphosphorinane system, are more flexible and can adopt a relatively strain-free chair conformation, similar to cyclohexane. As there is less initial ring strain to be relieved in the transition state, the activation energy for nucleophilic attack is generally higher than that for the five-membered analogs.

Comparative Reactivity Data

For instance, studies on the hydrolysis of cyclic phosphate esters have consistently shown that five-membered rings hydrolyze many orders of magnitude faster than their six-membered or acyclic analogs. While one study noted that 2-chloro-1,3,2-dioxaphosphorinane 2-oxide hydrolyzes rapidly, it did not provide a quantitative rate constant for comparison.[1]

An analogous study on the aminolysis of five- and six-membered cyclic carbonates provides a useful, albeit indirect, point of comparison. In this case, the six-membered cyclic carbonate was found to be more reactive than the five-membered one. This highlights that direct extrapolation between different classes of cyclic compounds is not always straightforward and underscores the need for direct comparative studies on cyclic phosphoryl chlorides.

Table 1: Qualitative Reactivity Comparison

FeatureFive-Membered Cyclic Phosphoryl ChlorideSix-Membered Cyclic Phosphoryl Chloride
Ring Strain HighLow
Relative Reactivity HighModerate
Driving Force for Reaction Relief of ring strainElectrophilicity of phosphorus
Example 2-Chloro-1,3,2-dioxaphospholane-2-oxide2-Chloro-1,3,2-dioxaphosphorinane-2-oxide

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent five- and six-membered cyclic phosphoryl chlorides and a general procedure for a comparative kinetic analysis are provided below.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane-2-oxide (Five-Membered)

This procedure is based on the reaction of ethylene glycol with phosphorus oxychloride.[2]

Materials:

  • Ethylene glycol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, add ethylene glycol dissolved in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in anhydrous dichloromethane dropwise via the dropping funnel while maintaining the temperature at 0°C. A large amount of HCl gas will be evolved.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to stir at room temperature for 12 hours until the evolution of gas ceases.

  • Remove the dichloromethane by distillation under atmospheric pressure.

  • Distill the crude product under reduced pressure to obtain the pure 2-chloro-1,3,2-dioxaphospholane-2-oxide as a colorless liquid.

Synthesis of 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide (Six-Membered)

This procedure is based on the reaction of 1,3-propanediol with phosphorus oxychloride.[1]

Materials:

  • 1,3-Propanediol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous ether

Procedure:

  • React 1,3-propanediol with phosphorus oxychloride (details of the reaction conditions are analogous to the five-membered ring synthesis, typically in an inert solvent).

  • After the reaction is complete, purify the crude product by preparing a saturated solution in anhydrous ether.

  • Allow the solution to stand in the cold (4°C) overnight to induce crystallization.

  • Collect the white crystals by filtration and repeat the recrystallization process to obtain pure 2-chloro-1,3,2-dioxaphosphorinane-2-oxide.

Comparative Kinetic Analysis of Hydrolysis via ³¹P NMR Spectroscopy

This general protocol can be adapted to compare the hydrolysis rates of the five- and six-membered cyclic phosphoryl chlorides.

Materials and Equipment:

  • 2-Chloro-1,3,2-dioxaphospholane-2-oxide

  • 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide

  • Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)

  • NMR spectrometer equipped with a phosphorus probe

  • Thermostatted NMR sample chamber

Procedure:

  • Prepare a stock solution of the cyclic phosphoryl chloride in a suitable deuterated organic solvent.

  • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).

  • In a thermostatted NMR tube, add the deuterated solvent mixture (e.g., acetonitrile-d₃ and D₂O).

  • Initiate the reaction by injecting a known amount of the cyclic phosphoryl chloride stock solution into the NMR tube.

  • Immediately begin acquiring ³¹P NMR spectra at regular time intervals.

  • Monitor the disappearance of the peak corresponding to the starting cyclic phosphoryl chloride and the appearance of the peak(s) corresponding to the hydrolysis product(s).

  • Integrate the peaks at each time point to determine the concentration of the reactant as a function of time.

  • Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment for the other cyclic phosphoryl chloride under identical conditions to allow for a direct comparison of the rate constants.

Visualizing Reaction Pathways

The following diagrams illustrate the synthesis of the cyclic phosphoryl chlorides and a conceptual workflow for their comparative reactivity study.

Synthesis_of_Five_Membered_Ring EthyleneGlycol Ethylene Glycol DCM CH₂Cl₂ 0°C Intermediate 2-Chloro-1,3,2-dioxaphospholane EthyleneGlycol->Intermediate + POCl3 POCl₃ POCl3->Intermediate + Oxidation Oxidation (Implicit in POCl₃ reaction) Product 2-Chloro-1,3,2-dioxaphospholane-2-oxide Intermediate->Product Synthesis_of_Six_Membered_Ring Propanediol 1,3-Propanediol Solvent Inert Solvent Intermediate Crude Product Propanediol->Intermediate + POCl3 POCl₃ POCl3->Intermediate + Recrystallization Recrystallization (Anhydrous Ether) Product 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide Intermediate->Product Comparative_Reactivity_Workflow cluster_five Five-Membered Ring cluster_six Six-Membered Ring cluster_analysis Kinetic Analysis FiveRing 2-Chloro-1,3,2- dioxaphospholane-2-oxide HydrolysisFive Hydrolysis (Solvent + H₂O) FiveRing->HydrolysisFive ProductFive Hydrolysis Product HydrolysisFive->ProductFive NMR ³¹P NMR Monitoring ProductFive->NMR SixRing 2-Chloro-1,3,2- dioxaphosphorinane-2-oxide HydrolysisSix Hydrolysis (Identical Conditions) SixRing->HydrolysisSix ProductSix Hydrolysis Product HydrolysisSix->ProductSix ProductSix->NMR Data Concentration vs. Time Data NMR->Data RateConstants Calculate Rate Constants (k_five and k_six) Data->RateConstants Comparison Compare k_five and k_six RateConstants->Comparison

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-1-oxophospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reproducible and reliable research, particularly in the fields of drug discovery and development where precision is paramount. 1-Chloro-1-oxophospholane is a valuable phosphonylating agent, but its purity can significantly impact the outcome of synthetic endeavors. This guide provides a comparative overview of the analytical techniques used to assess the purity of synthesized 1-chloro-1-oxophospholane, alongside a comparison with two common alternative phosphonylating agents: diethyl chlorophosphate and diphenyl chlorophosphate.

Comparison of Analytical Techniques for Purity Assessment

The purity of 1-chloro-1-oxophospholane and its alternatives is typically determined using a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC) coupled with a suitable detector is a powerful tool for separating and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis, while Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and its fragments, aiding in impurity identification.

Analytical Technique1-Chloro-1-oxophospholaneDiethyl ChlorophosphateDiphenyl Chlorophosphate
Purity (Typical) >95%≥ 97% (GC)[1]>95% (GC)
¹H NMR (CDCl₃) δ (ppm): ~2.2-2.4 (m, 4H, CH₂), ~4.4-4.6 (m, 4H, OCH₂)δ (ppm): 1.37 (t, 6H), 4.16–4.30 (m, 4H)[1]δ (ppm): ~7.2-7.4 (m, 10H)
¹³C NMR (CDCl₃) δ (ppm): ~25-27 (CH₂), ~68-70 (d, J ≈ 6-7 Hz, OCH₂)δ (ppm): 15.6 (d, J = 7.5 Hz), 65.7 (d, J = 6.8 Hz)[1]δ (ppm): ~120-130 (aromatic C)
³¹P NMR (CDCl₃) δ (ppm): ~45-50δ (ppm): 4.5[1]δ (ppm): ~ -5 to -10
Mass Spectrum (EI) m/z (relative intensity): 156/158 (M⁺, Cl isotopes), 121 (M⁺-Cl), 93, 65m/z (relative intensity): 172/174 (M⁺, Cl isotopes), 137 (M⁺-Cl), 109, 81m/z (relative intensity): 268/270 (M⁺, Cl isotopes), 233 (M⁺-Cl), 141, 94

Note: The NMR and MS data for 1-chloro-1-oxophospholane are estimated based on typical values for similar cyclic phosphate esters due to the limited availability of specific experimental data in the searched literature.

Potential Impurities in the Synthesis of 1-Chloro-1-oxophospholane

The synthesis of 1-chloro-1-oxophospholane is commonly achieved through the reaction of 1,4-butanediol with phosphorus oxychloride (POCl₃). This process can lead to the formation of several impurities that can affect the quality of the final product.

ImpurityChemical FormulaFormation Pathway
Unreacted 1,4-butanediol C₄H₁₀O₂Incomplete reaction.
Tris(4-chlorobutyl) phosphate C₁₂H₂₄Cl₃O₄PSide reaction of POCl₃ with excess 1,4-butanediol.
Polymeric byproducts -Polymerization of the product or starting materials.
Hydrolyzed product (1-hydroxy-1-oxophospholane) C₄H₉O₃PReaction of the product with moisture.

Experimental Protocols

Synthesis of 1-Chloro-1-oxophospholane

A typical synthesis involves the dropwise addition of phosphorus oxychloride to a solution of 1,4-butanediol in an inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C), often in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction mixture is then stirred for several hours, followed by filtration and removal of the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a highly effective method for both qualitative and quantitative assessment of purity.[2]

  • Sample Preparation: A dilute solution of the synthesized 1-chloro-1-oxophospholane is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion of potential impurities.

  • Data Analysis: The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the synthesized product and identifying impurities.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR: Provides information on the proton environment in the molecule. The presence of signals corresponding to impurities like unreacted 1,4-butanediol can be readily detected.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • ³¹P NMR: This is particularly useful for phosphorus-containing compounds. A single peak at the characteristic chemical shift for 1-chloro-1-oxophospholane indicates a high degree of purity with respect to other phosphorus-containing species.[3][4]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purity assessment of 1-chloro-1-oxophospholane.

cluster_synthesis Synthesis cluster_analysis Purity Assessment start 1,4-Butanediol + POCl3 reaction Reaction in Inert Solvent start->reaction workup Filtration & Solvent Removal reaction->workup purification Vacuum Distillation workup->purification product Synthesized 1-Chloro-1-oxophospholane purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (1H, 13C, 31P) product->nmr data_analysis Data Analysis & Purity Determination gcms->data_analysis nmr->data_analysis

Synthesis and Purity Assessment Workflow

This guide provides a foundational understanding of the methods used to assess the purity of synthesized 1-chloro-1-oxophospholane. For critical applications, it is recommended to use a combination of these analytical techniques to ensure the highest quality of the reagent. The choice of analytical method and the acceptable level of purity will ultimately depend on the specific requirements of the intended application.

References

"kinetic studies comparing the reaction rates of different phospholane chlorides"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving phosphorus chemistry, understanding the reactivity of phosphorylating agents is paramount. Phospholane chlorides, a class of cyclic organophosphorus compounds, are valuable reagents in the formation of phosphate esters, amides, and other derivatives. Their reactivity, however, can vary significantly based on their structure. This guide provides a comparative analysis of the kinetic data for the solvolysis of a cyclic phospholane chloride and its acyclic analog, offering insights into the influence of structural constraints on reaction rates.

Executive Summary

This guide presents a comparison of the solvolysis kinetics of ethylene phosphorochloridate (a cyclic phospholane chloride) and diethyl phosphorochloridate (an acyclic analog). The data reveals that the cyclic structure of ethylene phosphorochloridate leads to a significantly higher rate of solvolysis compared to its acyclic counterpart under similar conditions. This enhanced reactivity is attributed to the ring strain in the five-membered ring of the phospholane, which is relieved in the transition state of the substitution reaction. The quantitative data, experimental protocols, and mechanistic implications are detailed below.

Comparative Kinetic Data of Solvolysis Reactions

The following table summarizes the first-order rate constants (k) and activation parameters for the hydrolysis of ethylene phosphorochloridate and diethyl phosphorochloridate in 50% aqueous acetone.

CompoundStructureReactionTemperature (°C)Rate Constant (k) (s⁻¹)Relative RateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Ethylene Phosphorochloridate
alt text
Hydrolysis0.01.3 x 10⁻³~13016.5-15
Diethyl Phosphorochloridate
alt text
Hydrolysis0.0~1 x 10⁻⁵116.0-25

Data extracted from Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part I. Solvolytic reactions. Journal of the Chemical Society (Resumed), 502-507.

Interpretation of Kinetic Data

The data clearly indicates that ethylene phosphorochloridate hydrolyzes approximately 130 times faster than diethyl phosphorochloridate at 0°C in 50% aqueous acetone. This significant rate enhancement for the cyclic compound can be primarily attributed to stereoelectronic effects. The five-membered ring in ethylene phosphorochloridate is strained. During the nucleophilic attack by a water molecule, the phosphorus center transitions from a tetrahedral to a trigonal bipyramidal geometry. This transition state geometry can better accommodate the bond angles of the five-membered ring, thus relieving the ground-state ring strain and lowering the activation energy of the reaction.

The activation enthalpies (ΔH‡) for both reactions are comparable, suggesting that the bond-breaking and bond-forming energies are similar. However, the entropy of activation (ΔS‡) for the hydrolysis of ethylene phosphorochloridate is less negative than that for diethyl phosphorochloridate. This indicates a less ordered transition state for the cyclic compound, which can also contribute to its higher reaction rate. The acyclic nature of diethyl phosphorochloridate allows for more conformational freedom, leading to a greater loss of entropy upon forming the more rigid transition state.

Experimental Protocols

The kinetic data presented in this guide were obtained through a meticulous experimental protocol as described in the cited literature. A general outline of the methodology is provided below for researchers interested in conducting similar kinetic studies.

General Procedure for Kinetic Measurements (Solvolysis)
  • Preparation of Reagents: The phospholane chloride of interest is synthesized and purified to a high degree. The solvent system (e.g., 50% aqueous acetone) is prepared using purified solvents.

  • Thermostatic Control: The reaction vessel containing the solvent is placed in a thermostat bath to maintain a constant temperature (e.g., 0.0 ± 0.1 °C).

  • Initiation of Reaction: A small, accurately measured amount of the phospholane chloride is added to the thermostated solvent to initiate the solvolysis reaction. The initial concentration of the phospholane chloride is typically in the range of 0.01-0.05 M.

  • Monitoring the Reaction Progress: The progress of the reaction is followed by titrating the liberated hydrochloric acid (HCl) with a standard solution of sodium hydroxide (NaOH) at known time intervals. An indicator, such as bromothymol blue, is used to determine the endpoint of the titration.

  • Calculation of Rate Constants: The first-order rate constant (k) is calculated from the integrated rate law for a first-order reaction:

    k = (2.303/t) log(a/(a - x))

    where:

    • t is the time in seconds.

    • a is the initial concentration of the phospholane chloride.

    • x is the concentration of the phospholane chloride that has reacted at time t.

  • Determination of Activation Parameters: To determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), the reaction is carried out at several different temperatures, and the rate constants are measured for each temperature. The activation parameters are then calculated using the Arrhenius and Eyring equations.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanism for the hydrolysis of a phospholane chloride and the experimental workflow for a typical kinetic study.

hydrolysis_mechanism reactant Phospholane Chloride (Tetrahedral) transition_state Transition State (Trigonal Bipyramidal) reactant->transition_state Nucleophilic Attack nucleophile H₂O nucleophile->transition_state intermediate Pentacoordinate Intermediate transition_state->intermediate product Hydrolysis Product intermediate->product Loss of Leaving Group leaving_group Cl⁻ intermediate->leaving_group

Caption: Proposed mechanism for the hydrolysis of a phospholane chloride.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents & Solvents thermostat Thermostat Reaction Vessel prep_reagents->thermostat initiate Initiate Reaction thermostat->initiate monitor Monitor [HCl] over Time initiate->monitor calculate_k Calculate Rate Constants (k) monitor->calculate_k calculate_params Determine Activation Parameters (ΔH‡, ΔS‡) calculate_k->calculate_params

Caption: Experimental workflow for kinetic studies of phospholane chloride solvolysis.

Conclusion

The kinetic data presented in this guide unequivocally demonstrates the enhanced reactivity of cyclic phospholane chlorides, such as ethylene phosphorochloridate, in comparison to their acyclic counterparts. This difference in reaction rates is a critical consideration for chemists in designing synthetic routes and selecting appropriate phosphorylating agents. The relief of ring strain in the transition state is a key factor driving the accelerated solvolysis of these cyclic compounds. For applications requiring rapid phosphorylation under mild conditions, phospholane chlorides represent a highly effective class of reagents. Further research into the kinetics of variously substituted phospholane chlorides will undoubtedly provide deeper insights into the subtle interplay of steric and electronic effects that govern their reactivity.

Comparative Analysis of Organophosphorus Compound Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of organophosphorus (OP) compounds is critical for assessing off-target effects, developing specific detection methods, and designing safer molecules. While direct experimental data on the cross-reactivity of 1-chloro-1-oxophospholane is not publicly available, this guide provides a comparative analysis of its structural and functional analogs, focusing on two key types of reactivity: immunoassay cross-reactivity and covalent adduction to biological macromolecules.

This guide synthesizes available experimental data to offer a comparative framework for understanding how subtle structural differences in organophosphorus compounds influence their interactions with biological systems. We will explore the specificity of immunoassays for cyclic OPs like cyclophosphamide and the propensity of various OPs to form protein adducts and cross-links.

Immunoassay Cross-Reactivity: The Challenge of Specific Recognition

Immunoassays are a common tool for the detection and quantification of specific molecules. However, their accuracy can be compromised by the cross-reactivity of structurally similar compounds. The development of highly specific antibodies is a key challenge in the field of organophosphorus compound analysis.

Comparison of Immunoassay Specificity for Organophosphorus Compounds

The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally related molecules. This is often quantified as a percentage of cross-reactivity.

Compound/AnalogAssay TypeCross-Reactivity (%)Reference Compound
Cyclophosphamide (CP) Indirect Competitive ELISALow cross-reactivity with metabolitesCyclophosphamide
Ifosfamide (IFO) Not SpecifiedExhibits cross-resistance with CP in some contextsCyclophosphamide
Various O,O-diethyl OPs Broad-specificity ciELISAVariedHapten 1
Parathion-methyl Broad-specificity polyclonal antibody42.4Parathion
Imidaclothiz Broad-specificity polyclonal antibody103.4Imidacloprid

Table 1: Summary of Immunoassay Cross-Reactivity for Selected Organophosphorus Compounds and Analogs.

A study on a newly developed indirect competitive ELISA for the chemotherapeutic drug cyclophosphamide, a cyclic organophosphorus compound, highlights the potential for high specificity. The assay demonstrated low cross-reactivity with its metabolites, indicating that the antibodies generated were highly specific to the parent molecule.[1] In contrast, broad-specificity immunoassays have been developed to detect multiple organophosphorus pesticides simultaneously. These assays intentionally utilize antibodies that recognize common structural motifs among a class of OPs.[2][3][4][5] For example, a monoclonal antibody developed for O,O-diethyl OPs showed varying degrees of cross-reactivity with 14 different pesticides.[3]

Experimental Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The development of a specific immunoassay for an organophosphorus compound like cyclophosphamide involves the following key steps:

  • Hapten Synthesis: The small molecule (hapten) is chemically modified to enable conjugation to a carrier protein. For cyclophosphamide, a derivative was designed to expose the core structure of the molecule.[1]

  • Immunogen Preparation: The hapten is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

  • Antibody Production: The immunogen is injected into an animal (e.g., rabbit) to elicit an immune response and the production of specific antibodies.

  • Assay Development: An indirect competitive ELISA format is established. In this format, the target analyte in a sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells. The signal produced is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Hapten Hapten Synthesis Immunogen Immunogen Preparation Hapten->Immunogen Antibody Antibody Production Immunogen->Antibody Coating Coat plate with -capture antibody Antibody->Coating Blocking Block non-specific binding sites Coating->Blocking Competition Add sample (with analyte) and enzyme-labeled analyte Blocking->Competition Incubation Incubate for competitive binding Competition->Incubation Washing Wash to remove unbound reagents Incubation->Washing Substrate Add substrate for enzyme Washing->Substrate Detection Measure signal Substrate->Detection

Fig. 1: Experimental workflow for a competitive ELISA.

Covalent Adduct Formation and Protein Cross-Linking

Beyond interactions with antibodies, the reactivity of organophosphorus compounds extends to the formation of covalent adducts with biological macromolecules, such as proteins and DNA. This reactivity is a key mechanism of their toxicity and can lead to protein cross-linking.[6][7][8]

Comparison of Protein Cross-Linking Potential

A study investigating the ability of eight different organophosphorus pesticides to induce protein cross-linking in MAP-rich tubulin provides valuable comparative data. The number of identified isopeptide cross-links serves as a quantitative measure of this reactivity.

Organophosphorus CompoundNumber of Identified Cross-Linked Peptides
Chlorpyrifos oxon 10
Diazoxon 3
Dichlorvos 1
Paraoxon 1
Diazinon 1
Chlorpyrifos 0
Methamidophos 0
Monocrotophos 0

Table 2: Protein cross-linking potential of various organophosphorus pesticides. Data from a study on MAP-rich tubulin.[6][8]

The results indicate that chlorpyrifos oxon is the most effective among the tested compounds at inducing protein cross-links.[6][8] This highlights that the specific chemical structure of the organophosphate significantly influences its reactivity towards proteins. Organophosphorothioates (containing a P=S bond) are generally less reactive than their oxon (P=O) analogs.[6]

Mechanism of Organophosphorus-Induced Protein Cross-Linking

The proposed mechanism for protein cross-linking involves a two-step process. First, the organophosphorus compound reacts with a nucleophilic amino acid residue, such as lysine, to form a phosphoryl-lysine adduct. This activated lysine residue then reacts with another nearby amino acid, like glutamic or aspartic acid, to form a stable isopeptide bond, effectively cross-linking the protein chains.

Protein_Crosslinking_Pathway OP Organophosphorus Compound (OP) Protein Protein with Lysine and Glutamate residues OP->Protein Step 1: Adduct Formation Adduct OP-Lysine Adduct (Activated Lysine) Protein->Adduct Crosslink Cross-linked Protein (Isopeptide bond) Adduct->Crosslink Step 2: Reaction with Glutamate/Aspartate Released_OP Released OP Residue Crosslink->Released_OP

Fig. 2: Proposed signaling pathway for OP-induced protein cross-linking.
Experimental Protocol: Analysis of Protein Adducts by Mass Spectrometry

The identification and characterization of protein adducts formed by organophosphorus compounds are typically performed using mass spectrometry-based proteomics.

  • Sample Preparation: Proteins of interest are exposed to the organophosphorus compound.

  • SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Digestion: Protein bands of interest are excised from the gel and digested with a protease, such as trypsin, to generate smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the addition of the organophosphorus compound or a cross-link indicates the formation of an adduct.

MS_Workflow Sample Protein Sample + Organophosphorus Compound SDS_PAGE SDS-PAGE Separation Sample->SDS_PAGE Digestion In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Searching and Adduct Identification LC_MSMS->Data_Analysis

Fig. 3: Experimental workflow for identifying protein adducts.

Conclusion

In the absence of direct data for 1-chloro-1-oxophospholane, this guide provides a comparative framework based on its structural analogs. The presented data underscores two critical aspects of organophosphorus compound reactivity. First, in the context of immunoassays, high specificity can be achieved even for small molecules like cyclophosphamide, but this requires careful hapten design and antibody selection. Broad-specificity assays, while useful for screening, will inherently show cross-reactivity with structurally related compounds. Second, the chemical reactivity of organophosphorus compounds leading to protein adduct formation and cross-linking varies significantly with their structure. The oxon forms of these compounds are generally more reactive than their thion counterparts.

For researchers working with 1-chloro-1-oxophospholane or developing new organophosphorus compounds, the experimental protocols and comparative data presented here offer a valuable resource for designing studies to assess cross-reactivity and potential off-target effects. Understanding these interactions is paramount for the development of safer and more effective chemical agents.

References

A Researcher's Guide to Bridging Computational and Experimental Data in Organophosphorus Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of computational and experimental methodologies for studying the reactions of organophosphorus compounds, with a focus on phospholane derivatives.

In the field of drug development and chemical research, a deep understanding of reaction mechanisms is paramount for the rational design of novel molecules and synthetic pathways. The study of organophosphorus compounds, such as 1-chloro-1-oxophospholane, presents unique challenges and opportunities where the synergy between computational modeling and experimental validation is critical. While specific comparative data for 1-chloro-1-oxophospholane reactions is not extensively documented in publicly available literature, this guide provides a framework for researchers on how to approach such a comparative study, drawing on established principles in computational and experimental chemistry.

The integration of computational chemistry with experimental techniques provides a powerful approach to elucidate reaction mechanisms, predict molecular properties, and design new materials. Computational models can guide experimental design, reducing trial-and-error in the laboratory, while experimental data are crucial for validating and refining these models. This synergistic relationship is particularly valuable in complex systems where experimental observation alone may be insufficient.

General Methodologies: A Comparative Overview

A comprehensive study of reaction mechanisms typically involves a combination of computational and experimental techniques. Computational approaches often begin by establishing the relative energies of starting materials, transition states, and products on the potential energy surface.[1] Experimental studies, on the other hand, provide tangible data on reaction outcomes, kinetics, and the presence of intermediates.

Computational Workflow for Reaction Mechanism Elucidation

Computational chemistry offers a powerful toolkit to explore reaction pathways that may be difficult to observe experimentally. A typical workflow involves:

  • Geometry Optimization: Determining the lowest energy structures of reactants, products, and potential intermediates.

  • Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

  • Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating thermodynamic properties.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products.

Computational Workflow cluster_start Initial Steps cluster_core Core Calculations cluster_analysis Analysis Reactants Reactant & Product Structure Definition GeoOpt Geometry Optimization Reactants->GeoOpt Initial Geometries TS_Search Transition State Search GeoOpt->TS_Search Optimized Structures FreqCalc Frequency Calculation TS_Search->FreqCalc Putative TS IRC IRC Calculation FreqCalc->IRC Verified TS EnergyProfile Reaction Energy Profile IRC->EnergyProfile Reaction Pathway Thermo Thermodynamic & Kinetic Data Analysis EnergyProfile->Thermo Energy Barriers

A typical computational workflow for elucidating a reaction mechanism.

Experimental Workflow for Reaction Analysis

Experimental studies provide the real-world data against which computational models are benchmarked. Key experimental techniques include:

  • Synthesis and Purification: Preparation and isolation of starting materials and products.

  • Spectroscopic Analysis: Characterization of all compounds using techniques like NMR, IR, and Mass Spectrometry.

  • Kinetic Studies: Monitoring the reaction progress over time to determine reaction rates and orders.

  • Intermediate Trapping: Using specific reagents to capture and identify transient intermediates.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_char Characterization cluster_analysis Data Analysis Synthesis Synthesis & Purification Reaction Reaction Setup Synthesis->Reaction Monitoring Kinetic Monitoring (e.g., HPLC, GC) Reaction->Monitoring Isolation Product Isolation Reaction->Isolation Data Kinetic & Yield Data Monitoring->Data Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Mechanism Mechanism Postulation Spectroscopy->Mechanism Isolation->Spectroscopy Data->Mechanism

A generalized experimental workflow for studying a chemical reaction.

Data Comparison: Bridging Theory and Experiment

The core of a comparative study lies in the direct comparison of quantitative data obtained from both computational and experimental approaches.

Data TypeComputational PredictionExperimental Measurement
Reaction Yield Can be inferred from calculated thermodynamic stability of products relative to reactants.Determined by isolation and quantification of products (e.g., by chromatography or spectroscopy).
Reaction Kinetics Activation energies calculated from transition state theory can be used to estimate rate constants.Measured by monitoring the concentration of reactants or products over time.
Spectroscopic Data NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties can be calculated.Directly measured using spectroscopic instruments.
Intermediate Species The existence and stability of transient intermediates can be predicted.Can sometimes be detected or trapped and then characterized.

Challenges in Comparing Computational and Experimental Data

It is important to acknowledge the inherent limitations and challenges in comparing theoretical and experimental results.

  • Environmental Effects: Computational models often simulate reactions in the gas phase or with simplified solvent models, which may not fully capture the complexity of the experimental reaction environment.

  • Accuracy of Computational Methods: The accuracy of computational predictions is highly dependent on the level of theory and basis set used.[2][3] For organophosphorus compounds, achieving high accuracy can be computationally expensive.[4][5]

  • Experimental Errors: All experimental measurements are subject to errors and uncertainties that must be considered when comparing with computational data.

Conclusion

A robust understanding of the reactivity of organophosphorus compounds like 1-chloro-1-oxophospholane can only be achieved through a close interplay between computational and experimental studies. While a direct, data-rich comparison for this specific molecule's reactions is not yet prevalent in the literature, the methodologies outlined in this guide provide a clear path forward for researchers in this field. By leveraging the predictive power of computational chemistry and the empirical validation of experimental work, the scientific community can continue to advance the design and synthesis of novel organophosphorus compounds for a wide range of applications.

Synergistic Relationship Comp Computational Studies Exp Experimental Studies Comp->Exp Guides Experiment Design Insight Mechanistic Insight Comp->Insight Predicts Pathways & Intermediates Exp->Insight Provides Quantitative Data Insight->Comp Refines Models Insight->Exp Suggests New Experiments

The synergistic relationship between computational and experimental chemistry.

References

The Phosphorylation Powerhouse: A Comparative Guide to 1-Chloro-1-oxophospholane and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective phosphorylation of molecules is a critical step in the synthesis of a vast array of bioactive compounds, including nucleotide-based therapeutics, phosphoproteins, and prodrugs. Among the arsenal of phosphorylating agents, 1-chloro-1-oxophospholane has emerged as a reagent of interest. This guide provides a comprehensive comparison of 1-chloro-1-oxophospholane with other commonly employed phosphorylating agents, supported by available experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and experimental design.

Performance Comparison of Phosphorylating Agents

The selection of a suitable phosphorylating agent is contingent on a multitude of factors, including substrate reactivity, desired product, reaction conditions, and scalability. While 1-chloro-1-oxophospholane offers a reactive platform for the introduction of a phospholane moiety, its performance relative to other agents such as phosphorus oxychloride (POCl₃), and various phosphoramidites is a key consideration.

ReagentSubstrateProductYield (%)Reaction TimeKey AdvantagesDisadvantages
1-Chloro-1-oxophospholane Alcohols, AminesPhospholane esters/amidesVariesVariesIntroduces a cyclic phosphate moietyLimited direct comparative data available
Phosphorus Oxychloride (POCl₃)ChitosanPhosphorylated Chitosan~30% (P/N ratio)48 hReadily available, potentCan lead to over-phosphorylation and side products, harsh reaction conditions
Bis(pivaloyloxymethyl)phosphorochloridateZidovudine (AZT)AZT bis(POM)-monophosphate47%Not specifiedForms prodrugs with enhanced bioavailabilityMulti-step synthesis of the reagent
Methylphosphonium dichlorideThymidine5′-(α-P-methyl)thymidine triphosphate28-30%10-15 hOne-pot synthesis of triphosphate analogsLong reaction times
Diphenyl chlorophosphateAdenosine-5'-phosphorothioateAdenosine 5′-(α-P-thio)triphosphate20%Not specifiedUsed for activation of phosphorothioatesModerate yield

Experimental Protocols

Detailed experimental procedures are paramount for reproducible and successful synthetic outcomes. Below are representative protocols for phosphorylation using different reagents.

Protocol 1: General Phosphorylation using 1-Chloro-1-oxophospholane

This is a generalized procedure and may require optimization for specific substrates.

  • Reagents and Materials: 1-chloro-1-oxophospholane, substrate (e.g., alcohol or amine), anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile), non-nucleophilic base (e.g., triethylamine, pyridine), anhydrous workup and purification reagents.

  • Procedure: a. Dissolve the substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add the non-nucleophilic base to the reaction mixture. d. Slowly add a solution of 1-chloro-1-oxophospholane in the same anhydrous solvent to the reaction mixture. e. Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. f. Upon completion, quench the reaction by the addition of a proton source (e.g., water or a mild acid). g. Perform an aqueous workup to remove salts and other water-soluble impurities. h. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). i. Concentrate the solution under reduced pressure. j. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Phosphorylation of Chitosan using Phosphorus Oxychloride (POCl₃)

Adapted from a study on selective monophosphorylation of chitosan.

  • Reagents and Materials: Chitosan, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), triethylamine.

  • Procedure: a. Disperse chitosan in DMF. b. Add triethylamine to the suspension. c. Cool the mixture in an ice bath. d. Add POCl₃ dropwise to the stirred suspension. e. Allow the reaction to proceed for 48 hours. f. Isolate the phosphorylated chitosan product by filtration, followed by washing with appropriate solvents to remove unreacted reagents and byproducts.

Mechanistic Insights and Experimental Workflows

Visualizing the reaction pathways and experimental setups can provide a clearer understanding of the chemical transformations involved.

phosphorylation_mechanism Substrate Substrate (R-OH) Intermediate Activated Complex Substrate->Intermediate Reagent 1-Chloro-1-oxophospholane Reagent->Intermediate Base Base (e.g., Et3N) Base->Intermediate Activates Product Phospholane Ester Intermediate->Product Nucleophilic Attack Byproduct Base-HCl Salt Intermediate->Byproduct

Caption: General mechanism of alcohol phosphorylation using 1-chloro-1-oxophospholane.

prodrug_synthesis_workflow Start Drug Molecule with Hydroxyl Group Step1 Reaction with 1-Chloro-1-oxophospholane and Base Start->Step1 Intermediate Phospholane Ester Prodrug Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 FinalProduct Pure Prodrug Step2->FinalProduct

Caption: Workflow for the synthesis of a phospholane-based prodrug.

oligonucleotide_synthesis_cycle A 1. Detritylation B 2. Coupling (Phosphoramidite + Activator) A->B C 3. Capping B->C D 4. Oxidation C->D D->A Next Cycle

Caption: The phosphoramidite cycle in solid-phase oligonucleotide synthesis.

The Role of Chlorine in Drug Development

The inclusion of chlorine atoms in drug molecules is a common strategy in medicinal chemistry. Chlorine can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with its target.[1][2] In the context of phosphorylating agents like 1-chloro-1-oxophospholane, the chlorine atom serves as a good leaving group, facilitating the nucleophilic attack by the substrate. The broader significance of chlorine in drug design underscores the importance of chloro-containing reagents in the synthesis of novel therapeutic agents.[1][2]

Conclusion

1-chloro-1-oxophospholane represents a valuable tool for the introduction of a cyclic phosphate moiety into a variety of molecules. While direct quantitative comparisons with other phosphorylating agents are not extensively documented in the literature, its utility is evident in the synthesis of specialized structures such as prodrugs. The choice of a phosphorylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and the desired final product. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions and to effectively utilize 1-chloro-1-oxophospholane and its alternatives in their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of Phospholane, 1-chloro-, 1-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Phospholane, 1-chloro-, 1-oxide was not located. The following guidance is based on the known hazards of analogous compounds, specifically organophosphorus compounds and chloro-phosphine oxides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound presumed to be a reactive and toxic organophosphorus derivative based on its chemical structure. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety Considerations

Based on related chemical profiles, this compound is likely to be highly toxic if inhaled or swallowed and may cause severe skin burns and eye damage. It may also react violently with water, liberating toxic gases. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

  • Neutralization/Deactivation (if recommended by EHS): For small quantities, chemical neutralization may be a viable option. Organophosphorus compounds can sometimes be hydrolyzed under controlled alkaline conditions. However, due to the chloro-substituent, this may produce hazardous byproducts. Do not attempt chemical neutralization without explicit approval and a validated procedure from your EHS department.

  • Packaging for Disposal:

    • Ensure the primary container is securely sealed. If the original container is compromised, it should be carefully overpacked into a larger, compatible, and properly labeled container.

    • The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Corrosive," "Reacts with Water").

    • Place the labeled primary container into a secondary container, such as a plastic tub or bucket, with sufficient inert absorbent material (e.g., vermiculite, sand) to contain any potential leaks.

  • Waste Collection and Storage:

    • Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, especially water and strong bases.

    • Keep a detailed log of all chemical waste, including the amount and date of generation.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal company with all available information about the chemical, including its presumed hazards based on related compounds.

Spill and Emergency Procedures

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent the spill from spreading by diking with an inert absorbent material. Do not use water.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., as recommended by your EHS department) and then wash with soap and water.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Summary of Potential Hazards and Safety Data

The following table summarizes key safety information based on analogous compounds. This data should be used as a precautionary guide.

ParameterInformation (from related compounds)
Acute Toxicity Fatal if swallowed or inhaled. Causes severe skin burns and eye damage.[1]
Reactivity Reacts violently with water, potentially liberating toxic gas.[1][2] Incompatible with strong bases, strong oxidizing agents, and alcohols.[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and upright to prevent leakage.[1] Moisture sensitive.[2]
Personal Protective Gear Tightly fitting safety goggles, face shield, chemical-resistant gloves, and appropriate respiratory protection are mandatory.[1]
Spill Response Soak up with inert absorbent material and dispose of as hazardous waste. Do not flush with water.[1]
First Aid Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] Inhalation: Move to fresh air; if breathing is difficult, administer oxygen and seek medical attention.[3] Ingestion: Do not induce vomiting; seek immediate medical attention.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill_check Is there a spill? ppe->spill_check handle_spill Follow Spill Protocol: 1. Evacuate & Alert 2. Contain with Inert Absorbent 3. Collect Waste 4. Decontaminate Area spill_check->handle_spill Yes package Package Waste Securely: 1. Seal Primary Container 2. Label Clearly 3. Place in Labeled Secondary Container with Absorbent spill_check->package No handle_spill->package store Store Packaged Waste in Designated Hazardous Waste Area package->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs provide_info Provide All Available Chemical and Hazard Information contact_ehs->provide_info end End: Waste Awaiting Pickup provide_info->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phospholane, 1-chloro-, 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for Phospholane, 1-chloro-, 1-oxide was publicly available at the time of this writing. The following guidance is based on the general properties and hazards of reactive organophosphorus compounds and organohalides. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this substance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a foundational resource for laboratory safety and chemical handling.

Hazard Identification and Summary

This compound is an organophosphorus compound containing a reactive phosphorus-chlorine bond. While specific toxicity data is unavailable, compounds of this class are often highly reactive and can be corrosive, toxic, and water-reactive. Exposure can potentially cause severe skin and eye damage, respiratory irritation, and other serious health effects. Organophosphorus compounds, in some cases, can also affect the nervous system.[1]

Anticipated Hazards:

  • Corrosive: May cause severe burns to skin, eyes, and respiratory tract.[2][3]

  • Water-Reactive: Contact with water or moisture may produce toxic and corrosive fumes, such as hydrogen chloride gas.[2][3]

  • Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2]

  • Reactivity: Can be reactive with various materials; a comprehensive compatibility study is recommended.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.

Body PartRecommended ProtectionMaterial/StandardRationale
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch)ANSI Z87.1 or EN 166Protects against splashes and vapors.[2]
Hands Chemical-resistant gloves (double-gloving recommended)Unlined neoprene, butyl, PVC, or nitrilePrevents skin contact and absorption. Check for leaks before use.[1][4]
Body Flame-resistant lab coat over a full-body chemical-resistant suitMaterials coated with PVC, butyl, or neopreneProtects against splashes and permeation of the chemical.[1]
Respiratory NIOSH/MSHA-approved respiratorFull-face respirator with cartridges for organic vapors and acid gasesProtects against inhalation of harmful vapors and decomposition products.[4][5]
Feet Chemical-resistant boots with steel toesImpermeable materialProtects against spills.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is paramount to minimize exposure and prevent accidents.

3.1. Designated Area and Engineering Controls:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood with a tested and reliable face velocity.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Work surfaces should be made of a material resistant to the chemical.

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this guide and any available chemical information.

    • Ensure all necessary PPE is available, in good condition, and properly fitted.

    • Prepare and label all necessary equipment and reagents.

    • Have spill control materials readily available.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Carefully unseal the container within the fume hood.

    • Use only compatible, clean, and dry glassware and equipment.

    • Dispense the smallest necessary amount of the chemical using appropriate tools (e.g., gastight syringe for liquids).

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

4.1. Spills:

  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solution.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team.

    • Provide details of the spill, including the chemical name and quantity.

4.2. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Collection:

  • Collect all contaminated materials (e.g., absorbent pads, used PPE, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

5.2. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.

  • Follow all local, state, and federal regulations for the disposal of reactive and halogenated organic compounds.[8][9]

  • Incineration at a licensed facility is often the preferred method for the disposal of such compounds.[10]

Diagram: Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review Safety Guide b Inspect & Don PPE a->b c Prepare Workspace b->c d Work in Fume Hood c->d e Dispense Chemical d->e f Seal Container e->f j Spill or Exposure e->j g Decontaminate f->g h Segregate Waste g->h i Dispose via EHS h->i k Follow Emergency Plan j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.